Sitagliptin-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H15F6N5O |
|---|---|
Molecular Weight |
413.35 g/mol |
IUPAC Name |
(3R)-3-amino-1-[5,5,6,6,8,8-hexadeuterio-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |
InChI |
InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m1/s1/i1D2,2D2,7D2 |
InChI Key |
MFFMDFFZMYYVKS-GQCWRORWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Gold Standard: Why Sitagliptin-d6 is the Internal Standard of Choice in Bioanalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pursuit of accuracy and precision is paramount. The choice of a suitable internal standard is a critical determinant of data quality and reliability. For the quantification of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, its deuterated analog, Sitagliptin-d6, has emerged as the gold standard. This technical guide provides a comprehensive rationale for its use, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the understanding and implementation of robust bioanalytical methods.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental advantage of using a stable isotope-labeled (SIL) internal standard like this compound lies in the principle of isotope dilution mass spectrometry (IDMS).[1] A deuterated standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable, heavier isotope of hydrogen.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte (Sitagliptin) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.
By introducing a known amount of this compound into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[1] Any variability encountered during sample extraction, cleanup, injection, or ionization in the mass spectrometer will affect both the analyte and the internal standard to the same extent.[1][2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[3]
Superior Performance: Mitigating Analytical Variability
The use of this compound as an internal standard effectively compensates for a wide range of analytical challenges that can compromise data integrity.
Matrix Effects: Biological matrices such as plasma, serum, and urine are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[4][5] Because this compound co-elutes with Sitagliptin and has the same ionization characteristics, it experiences the same matrix effects.[2][3] This co-elution allows for effective normalization of the analyte signal, leading to more accurate and reliable quantification.[4]
Extraction Recovery: During sample preparation, some amount of the analyte can be lost. Since this compound has virtually identical chemical and physical properties to Sitagliptin, its recovery during extraction will mirror that of the analyte.[6] This ensures that variations in extraction efficiency do not impact the final calculated concentration.
Instrumental Variability: Fluctuations in instrument performance, such as variations in injection volume or detector response, can introduce errors in quantification.[7] The use of a co-eluting internal standard like this compound corrects for this variability, as any changes in instrument response will affect both the analyte and the internal standard proportionally.[3]
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing a deuterated internal standard (Sitagliptin-d4, a closely related analog) for the quantification of Sitagliptin in human plasma. These data highlight the high level of sensitivity, accuracy, and precision achievable with this approach.
Table 1: Linearity and Sensitivity of Sitagliptin Quantification using a Deuterated Internal Standard [8]
| Parameter | Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Table 2: Precision and Accuracy of Sitagliptin Quantification using a Deuterated Internal Standard [8]
| Quality Control Sample | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (15 ng/mL) | 1.52 | 105.94 | 9.87 | 97.20 |
| Medium QC (150 ng/mL) | 3.72 | 95.70 | 1.81 | 100.23 |
| High QC (800 ng/mL) | 2.01 | 99.34 | 4.56 | 101.45 |
Table 3: Recovery and Matrix Effect for Sitagliptin and its Deuterated Internal Standard [9]
| Analyte | Average Recovery (%) | Matrix Effect (%) |
| Sitagliptin | 79.51 - 83.20 | 104.64 - 107.30 |
| Sitagliptin-d4 (IS) | 83.42 | 103.04 |
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Sitagliptin in human plasma using a deuterated internal standard is provided below.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration should be optimized to provide a robust signal).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[10]
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For methods requiring high sensitivity, an additional filtration step using a Hybrid-SPE-PPT plate can be employed to reduce phospholipids (B1166683) that may cause ion suppression.[11]
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., Kinetex® C18, 50mm × 4.6mm, 5 µm) is commonly used.[9][12]
-
Mobile Phase: Isocratic elution with a mixture of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile (typically in a 1:1 ratio) is effective.[8]
-
Flow Rate: A flow rate of 0.2 mL/min is often employed.[9]
-
Column Temperature: Maintained at ambient or a controlled temperature (e.g., 40 °C).
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM).[11]
-
MRM Transitions:
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
Conclusion
The use of this compound as an internal standard is a cornerstone of robust and reliable bioanalytical methods for the quantification of Sitagliptin. Its ability to perfectly mimic the analyte throughout the analytical process provides unparalleled compensation for matrix effects, extraction variability, and instrumental fluctuations.[3][4] This leads to the generation of highly accurate and precise data, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions in drug development. While the initial investment in a stable isotope-labeled internal standard may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Sitagliptin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Sitagliptin (B1680988), a critical tool in pharmaceutical research. The incorporation of deuterium (B1214612) isotopes into drug molecules like Sitagliptin offers a powerful method for investigating metabolic pathways, pharmacokinetics, and as an internal standard in quantitative bioanalysis. This document details a robust synthetic route to Sitagliptin-D4 and the analytical techniques employed for its thorough characterization.
Introduction to Deuterated Sitagliptin
Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Deuterium-labeled Sitagliptin, most commonly Sitagliptin-d4, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the unlabeled drug and its distinct mass, enabling precise quantification in biological matrices.[3][4] The stable isotope label also aids in metabolism studies by allowing for the differentiation of the drug from its metabolites.[5][6]
Synthesis of Sitagliptin-D4
A documented method for the preparation of deuterium-labeled Sitagliptin (Sitagliptin-D4) involves an eight-step synthetic sequence.[7][8] This process utilizes ethylene-D4 as the deuterium source to introduce four deuterium atoms into the ethylenediamine (B42938) moiety of the molecule. The synthesis is designed to be efficient and scalable, providing high purity and isotopic enrichment.
Synthetic Workflow
The overall synthetic strategy is depicted below. The process begins with the formation of a key oxadiazole intermediate, which is then reacted with deuterated ethylenediamine to build the core structure of the final product.
Caption: Synthetic workflow for the preparation of Sitagliptin-D4.
Experimental Protocol: Synthesis of Sitagliptin-D4
The synthesis of Sitagliptin-D4 is carried out in eight steps, with key reaction parameters optimized for yield and purity.[7]
-
Preparation of Compound I (N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide): Hydrazine hydrate is reacted with ethyl trifluoroacetate (B77799) in a polar aprotic solvent, followed by reaction with chloroacetyl chloride.[7]
-
Preparation of Compound II (2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole): Compound I undergoes a ring-closure reaction in the presence of phosphorus oxychloride.[7]
-
Reaction with Ethylene-D4: Compound II is reacted with ethylene-D4 to introduce the deuterated ethyl group.[7]
-
Subsequent transformations (Steps 4-8): The intermediate from step 3 undergoes a series of reactions including the introduction of the trifluorophenyl-containing side chain and final reduction to yield Sitagliptin-D4. A key final step involves a reduction using a reducing agent such as sodium triacetoxyborohydride.[7]
The final product, Sitagliptin-D4, is obtained as a hydrochloride salt.[7]
Summary of Synthetic Results
| Parameter | Value | Reference |
| Purity | > 98% (HPLC) | [7][8] |
| Yield | ≥ 70% | [7][8] |
| Isotopic Abundance | > 99% | [7][8] |
Characterization of Deuterated Sitagliptin
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized deuterated Sitagliptin. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of Sitagliptin and its deuterated analogue in biological matrices.[3]
Caption: General workflow for the bioanalysis of Sitagliptin using deuterated internal standard.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to extract Sitagliptin and the internal standard from plasma samples.[3][9] Methyl tert-butyl ether (MTBE) has been reported as an effective solvent for liquid-liquid extraction.[3]
-
Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column.[3]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM).[3][9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sitagliptin | 408.2 | 235.0 | [9] |
| Sitagliptin | 408.2 | 193.0 | [3] |
| Sitagliptin-d4 | 412.2 | 239.1 | [3] |
| Sitagliptin-d4 | 412.0 | 174.0 | [10] |
| Sitagliptin-d4 | 412.1 | [M+H]+ | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the chemical structure and the position of the deuterium labels. Both ¹H and ¹⁹F NMR are valuable techniques for the characterization of Sitagliptin and its deuterated forms.[11][12]
-
Sample Preparation: The deuterated Sitagliptin sample is dissolved in a suitable deuterated solvent, such as DMSO-d6.[7]
-
Data Acquisition: ¹H NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).[7]
The ¹H NMR spectrum of Sitagliptin-D4 in DMSO-d6 shows characteristic signals for the different protons in the molecule. The absence or significant reduction of signals corresponding to the ethylenediamine protons confirms successful deuteration.
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Reference |
| 9.04 | s | 1H | [7] |
| 8.18 | brs | 3H | [7] |
| 7.64 | m | 2H | [7] |
| 5.04–4.97 | m | 2H | [7] |
| 3.82 | br | 1H | [7] |
| 3.2–2.8 | m | 5H | [7] |
Conclusion
This guide provides a detailed overview of the synthesis and characterization of deuterated Sitagliptin. The described synthetic route offers an efficient means of producing high-purity Sitagliptin-D4 with excellent isotopic enrichment. The outlined characterization methods, particularly LC-MS/MS and NMR, are essential for verifying the quality of the deuterated standard and for its effective application in research and drug development. The use of deuterated Sitagliptin as an internal standard is critical for the accurate quantification of Sitagliptin in pharmacokinetic and bioequivalence studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of two cyclic metabolites of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103923087A - Method for preparing deuterium-labeled sitagliptin - Google Patents [patents.google.com]
- 8. CN103923087B - A kind of preparation method of deuterium-labeled sitagliptin - Google Patents [patents.google.com]
- 9. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing) [pubs.rsc.org]
Isotopic Labeling of Sitagliptin for Metabolic Profiling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of Sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor, for the purpose of metabolic profiling. Understanding the metabolic fate of a drug is a critical aspect of its development, and stable isotope labeling is an invaluable tool in these studies. This document details the metabolic pathways of Sitagliptin, provides experimental protocols for its isotopic labeling and metabolic analysis, and presents quantitative data on its metabolites.
Introduction to Sitagliptin Metabolism
Sitagliptin is primarily eliminated from the body unchanged through renal excretion, with metabolism being a minor pathway.[1][2] Approximately 79% of an administered dose is excreted unchanged in the urine.[2] The limited metabolism of Sitagliptin is primarily mediated by the cytochrome P450 isoenzymes CYP3A4, with a minor contribution from CYP2C8.[1][2]
Metabolic transformations of Sitagliptin result in the formation of six major metabolites, which are found at trace levels in plasma and are not considered to contribute significantly to the drug's DPP-4 inhibitory activity.[1] These metabolic pathways include:
-
N-sulfation: Formation of an N-sulfate conjugate.
-
N-carbamoyl glucuronidation: Conjugation with glucuronic acid at the primary amine.
-
Hydroxylation: Addition of a hydroxyl group to the triazolopiperazine ring.
-
Oxidative desaturation: Formation of a double bond in the piperazine (B1678402) ring, followed by cyclization.
Isotopic Labeling of Sitagliptin
Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotope. This allows the molecule to be traced and differentiated from its endogenous counterparts during metabolic studies. For Sitagliptin, both radioactive isotopes like Carbon-14 (¹⁴C) and stable isotopes like Deuterium (²H or D) are employed.
Commonly Used Isotopes
-
Carbon-14 (¹⁴C): A radioactive isotope used in radiolabeling studies to quantify the total drug-related material in various biological matrices.
-
Deuterium (D or ²H): A stable isotope used to create deuterated internal standards for quantitative analysis by mass spectrometry and to investigate kinetic isotope effects in metabolism. Sitagliptin-d4 is a commonly used deuterated analog.[3]
Data Presentation: Quantitative Metabolic Profile of Sitagliptin
The following tables summarize the quantitative data from human metabolic studies of Sitagliptin, primarily derived from studies using [¹⁴C]Sitagliptin.
Table 1: Excretion of [¹⁴C]Sitagliptin and its Metabolites in Humans
| Route of Excretion | Percentage of Administered Dose |
| Urine | ~87% |
| Feces | ~13% |
| Total Recovery | ~100% |
Source:[1]
Table 2: Distribution of Radioactivity in Plasma, Urine, and Feces Following a Single Oral Dose of [¹⁴C]Sitagliptin in Humans
| Component | Plasma (% of total radioactivity AUC) | Urine (% of administered dose) | Feces (% of administered dose) |
| Unchanged Sitagliptin | ~74% | ~79% | Not specified |
| Total Metabolites | ~26% | ~13% | ~3% |
| Total | 100% | ~92% | ~3% |
Table 3: Individual Sitagliptin Metabolites Detected in Human Plasma
| Metabolite | Percentage of Radioactivity in Plasma |
| Six individual metabolites | Each representing <1% to 7% |
Source:[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isotopic labeling and metabolic profiling of Sitagliptin.
Synthesis of Deuterated Sitagliptin (Sitagliptin-d4)
The following is a representative multi-step synthesis for preparing deuterium-labeled Sitagliptin (Sitagliptin-d4), based on publicly available patent information.[6] This protocol is for informational purposes and should be adapted and optimized by qualified chemists.
Materials and Reagents:
-
Chloroacetyl chloride
-
Phosphorus oxychloride
-
Ethylene-d4 (B1596295) glycol
-
Thionyl chloride
-
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative
-
Reducing agent (e.g., sodium borohydride)
-
Appropriate solvents and purification reagents
Procedure:
-
Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole:
-
React hydrazine hydrate with ethyl trifluoroacetate to form trifluoroacetyl hydrazide.
-
React the resulting hydrazide with chloroacetyl chloride.
-
Cyclize the product using phosphorus oxychloride to yield the oxadiazole intermediate.
-
-
Synthesis of deuterated piperazine:
-
Synthesize deuterated 2,2',2'',2'''-(ethane-1,2-diyl-d4-bis(azanetriyl))tetraethanol from ethylene-d4 glycol.
-
Convert the tetraethanol to a tetrachloro derivative using thionyl chloride.
-
React with ammonia to form the deuterated piperazine ring.
-
-
Coupling and subsequent reactions:
-
Couple the oxadiazole intermediate with the deuterated piperazine.
-
Perform a series of reactions to introduce the trifluoromethyl-triazolo group.
-
-
Final coupling and reduction:
-
Couple the resulting deuterated triazolopiperazine intermediate with the appropriate (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative.
-
Reduce the resulting amide to form Sitagliptin-d4.
-
-
Purification:
-
Purify the final product using standard chromatographic techniques.
-
In Vivo Metabolic Profiling using [¹⁴C]Sitagliptin in Humans
This protocol outlines a typical human absorption, distribution, metabolism, and excretion (ADME) study.
Study Design:
-
Subjects: Healthy human volunteers.
-
Dose: A single oral dose of [¹⁴C]Sitagliptin.
-
Sample Collection: Collect plasma, urine, and feces at predetermined time points.
Sample Analysis:
-
Quantification of Total Radioactivity:
-
Use liquid scintillation counting to determine the total radioactivity in plasma, urine, and feces samples.
-
-
Metabolite Profiling and Identification:
-
Pool samples at each time point.
-
Extract the drug and metabolites from the biological matrices using appropriate techniques (e.g., solid-phase extraction).
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and a mass spectrometer (LC-MS/MS).
-
Identify metabolites by comparing their retention times and mass spectra with those of synthesized reference standards.
-
-
Quantitative Analysis:
-
Integrate the radioactive peaks in the HPLC chromatograms to determine the percentage of the parent drug and each metabolite relative to the total radioactivity in the sample.
-
Visualizations
Metabolic Pathways of Sitagliptin
Experimental Workflow for Metabolic Profiling
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103923087A - Method for preparing deuterium-labeled sitagliptin - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Physicochemical Properties of Sitagliptin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physicochemical properties of Sitagliptin-d6, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Given that this compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, its fundamental physicochemical characteristics are considered equivalent to those of the non-deuterated parent compound, Sitagliptin, with the exception of its molecular weight. This document compiles essential data, outlines detailed experimental methodologies for property determination, and visualizes key processes to support research and development activities.
Chemical Identity and Structure
Sitagliptin is chemically known as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one.[4] The deuterated form, this compound, incorporates six deuterium (B1214612) atoms, typically on the piperazine (B1678402) ring, to increase its mass for analytical distinction.
-
Sitagliptin:
-
This compound:
-
Molecular Formula: C₁₆H₉D₆F₆N₅O
-
Physicochemical Properties
The core physicochemical properties of Sitagliptin are summarized below. These values are critical for understanding the compound's behavior in biological systems and for formulation development. The properties of this compound are expected to be homologous, with the noted exception of molecular weight.
| Property | Value (Sitagliptin) | Value (this compound) | Reference |
| Molecular Weight | 407.31 g/mol | ~413.35 g/mol | [5] |
| Melting Point | 114.1-115.7 °C (Base) | Not available | [7] |
| 206.37 °C (Phosphate Monohydrate) | Not available | [8] | |
| 214.92 °C (Phosphate Anhydrous) | Not available | [8] | |
| pKa | 8.78 (Strongest Basic) | Not available | [2][9] |
| logP (Octanol-Water) | 1.26 - 1.95 | Not available | [10] |
| Aqueous Solubility | 0.034 mg/mL (pH-dependent) | Not available | [11] |
Note: The molecular weight of this compound is calculated based on the addition of six deuterium atoms in place of hydrogen atoms. Specific values for other properties of the deuterated form are not widely published but are not expected to deviate significantly from the parent compound.
Mechanism of Action: DPP-4 Inhibition
Sitagliptin functions as a competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[12] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][13] By inhibiting DPP-4, Sitagliptin increases the levels and prolongs the action of active incretins.[13] This enhancement of the incretin system leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells, ultimately improving glycemic control.[1][3]
Experimental Protocols
The determination of physicochemical properties is fundamental to drug development. Standardized protocols ensure data accuracy and reproducibility.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid crystalline compound like Sitagliptin using a modern melting point apparatus.[14]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2.5-3.5 mm.[15] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[16]
-
Apparatus Setup: Place the capillary tube into the heating block of the apparatus.[14]
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find a preliminary range.[16]
-
Accurate Determination: Set the starting temperature to approximately 5-10 °C below the expected melting point.[15][16]
-
Heating Rate: Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[15][17]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire solid mass turns into a clear liquid (clear point). The range between these two temperatures is the melting range.[15]
-
Replicates: Perform at least two additional measurements to ensure the result is reproducible.[16]
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium shake-flask method is a gold standard for determining the thermodynamic solubility of a compound.[18]
-
Media Preparation: Prepare a series of aqueous buffer solutions covering the physiological pH range of 1.2 to 6.8.[19]
-
Sample Addition: Add an excess amount of the solid compound to a stoppered flask or vial containing a known volume of the prepared buffer.[18] Ensure enough solid is present to maintain a suspension throughout the experiment.
-
Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical studies) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[19][20]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation or filtration.[20]
-
pH Measurement: Measure the pH of the final saturated solution to confirm it has not deviated significantly.[18]
-
Concentration Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[19][21]
-
Solubility Calculation: Calculate the solubility from the measured concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant (pKa) of a compound by monitoring pH changes during titration.[22][23]
-
System Calibration: Calibrate the potentiometer and pH electrode using standard buffers (e.g., pH 4, 7, and 10).[22]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to create a solution of known concentration (e.g., 1 mM).[22][23] Maintain constant ionic strength with an electrolyte like KCl.[22]
-
Initial pH Adjustment: For a basic compound like Sitagliptin, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[22]
-
Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[23]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[22][23]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
pKa Calculation: Determine the pKa from the inflection point of the titration curve. The pKa is equal to the pH at the half-equivalence point (where half of the compound has been neutralized).
-
Replicates: Perform a minimum of three titrations to ensure the reliability of the result.[22]
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (P) and its logarithm (logP) are key indicators of a drug's lipophilicity. The shake-flask method is the traditional approach for its direct measurement.[24]
-
Phase Preparation: Prepare the two immiscible phases. Saturate n-octanol with water and, separately, saturate water (buffered to a relevant pH, e.g., 7.4) with n-octanol.[25]
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Combine a known volume of the drug-containing aqueous phase with a known volume of the saturated n-octanol phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely, typically by letting the mixture stand or by centrifugation.[25]
-
Concentration Analysis: Carefully remove an aliquot from each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or NMR spectroscopy.[24][25]
-
logP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[26]
-
P = [Concentration]organic / [Concentration]aqueous
-
logP = log₁₀(P)
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. GSRS [precision.fda.gov]
- 6. Sitagliptin [drugfuture.com]
- 7. 486460-32-6 CAS MSDS (Sitagliptin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Human Metabolome Database: Showing metabocard for Sitagliptin (HMDB0015390) [hmdb.ca]
- 10. go.drugbank.com [go.drugbank.com]
- 11. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]
- 12. Sitagliptin - Wikipedia [en.wikipedia.org]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. westlab.com [westlab.com]
- 15. thinksrs.com [thinksrs.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 21. pharmatutor.org [pharmatutor.org]
- 22. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. acdlabs.com [acdlabs.com]
- 25. agilent.com [agilent.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Preliminary Investigation of Sitagliptin-d6 in Bioanalytical Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Sitagliptin-d6 as an internal standard in bioanalytical assays for the quantification of Sitagliptin (B1680988). The information compiled herein is based on established methodologies for Sitagliptin and its deuterated analogs, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a prevalent and highly sensitive analytical technique.[1][2] While much of the detailed published data pertains to Sitagliptin-d4, the principles and experimental parameters are directly applicable to this compound due to their nature as stable isotope-labeled internal standards.[3]
Core Concepts in Bioanalytical Method Development
The primary goal of a bioanalytical method is to accurately and reproducibly measure the concentration of a drug or its metabolites in a biological matrix. The use of a stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in LC-MS/MS assays.[3] This is because it shares nearly identical physicochemical properties with the analyte (Sitagliptin), ensuring similar behavior during sample preparation, chromatography, and ionization, thereby compensating for potential variability and matrix effects.[3]
Experimental Protocols
A robust and reliable bioanalytical method is crucial for pharmacokinetic and bioequivalence studies.[1] The following sections detail the typical experimental protocols for the quantification of Sitagliptin using a deuterated internal standard.
Sample Preparation
The initial step in the bioanalytical workflow involves the extraction of the analyte and internal standard from the biological matrix, typically human plasma.[1] Common techniques include protein precipitation (PPT) and liquid-liquid extraction (LLE).[1]
-
Protein Precipitation (PPT): This is a rapid and simple method where a precipitating agent, such as acetonitrile (B52724) or methanol, is added to the plasma sample to denature and precipitate proteins.[4] After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis.
-
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard from the aqueous plasma into an immiscible organic solvent, such as methyl tert-butyl ether (MTBE).[1][5] This method can provide cleaner extracts compared to PPT.
A typical sample preparation workflow is as follows:
-
An aliquot of plasma is mixed with the this compound internal standard solution.
-
The chosen extraction method (PPT or LLE) is applied.
-
The resulting extract is evaporated to dryness and then reconstituted in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for the quantification of Sitagliptin in biological matrices due to its high sensitivity and selectivity.[2]
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Separation is typically achieved on a C18 reversed-phase column.[1] An isocratic mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid), is used to elute the analyte and internal standard.[1][6]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a triple quadrupole mass spectrometer.[5] Electrospray ionization (ESI) in the positive ion mode is commonly used for the ionization of Sitagliptin and its deuterated internal standard.[5] The analytes are detected using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring specific precursor-to-product ion transitions.[6][7]
Typical MRM Transitions:
-
Sitagliptin: m/z 408.2 → 235.0[8], m/z 408.38 → 235.25[7], m/z 408.10-234.95, m/z 408.2 → 193.0[1][6]
-
Sitagliptin-d4 (as a proxy for this compound): m/z 412.2 → 239.1[1][6], m/z 412.42 → 239.27[7]
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of validated LC-MS/MS methods for Sitagliptin, which are indicative of the expected performance when using this compound as an internal standard.
Table 1: Linearity and Sensitivity of Sitagliptin Bioanalytical Methods
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | [1] |
| 1 - 1000 ng/mL | [7][9] | |
| 100 - 3000 ng/mL | ||
| 20 - 2000 ng/mL | [8] | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |
| 1 ng/mL | [7][9] |
Table 2: Precision and Accuracy of Sitagliptin Bioanalytical Methods
| Parameter | Concentration Level | Value (%CV) | Accuracy (%) | Reference |
| Intra-day Precision | LLOQ, LQC, MQC, HQC | 1.52 - 3.72 | 95.70 - 105.94 | [5] |
| Inter-day Precision | LLOQ, LQC, MQC, HQC | 1.81 - 9.87 | 97.20 - 100.23 | [5] |
| Within-run Precision | - | 0.53 - 7.12 | 87.09 - 105.05 | [4] |
| Between-run Precision | - | 4.74 - 11.68 | 95.02 - 97.36 | [4] |
Table 3: Recovery and Matrix Effect for Sitagliptin
| Parameter | Concentration Level | Value (%) | Reference |
| Extraction Recovery | LQC, MQC, HQC | 79.51 - 83.20 | [1] |
| Matrix Effect | LQC, MQC, HQC | 104.64 - 107.30 | [1] |
Visualizations
The following diagrams illustrate the key workflows and pathways relevant to the bioanalytical investigation of Sitagliptin.
Caption: Bioanalytical workflow for Sitagliptin quantification.
Caption: Simplified Sitagliptin signaling pathway.
Conclusion
The use of this compound as an internal standard in LC-MS/MS bioanalytical assays provides a robust and reliable method for the quantification of Sitagliptin in biological matrices. The experimental protocols and performance characteristics detailed in this guide, largely based on data from its close analog Sitagliptin-d4, offer a solid foundation for researchers, scientists, and drug development professionals in establishing and validating their own bioanalytical methods. The high sensitivity, selectivity, and accuracy of these methods are essential for supporting pharmacokinetic and clinical studies of Sitagliptin.
References
- 1. mdpi.com [mdpi.com]
- 2. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput bioanalysis of sitagliptin in plasma using the Direct Analysis in Real Time mass spectrometry and its application in the pharmacokinetic study thereof. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Sitagliptin-d4 as an Internal Standard for Absolute Quantification of Sitagliptin in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterated sitagliptin (B1680988), specifically Sitagliptin-d4, as an internal standard for the absolute quantification of sitagliptin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte throughout sample preparation and analysis, thus correcting for variability and matrix effects.[1]
Note on Deuteration: While the prompt specified Sitagliptin-d6, the available scientific literature predominantly refers to the use of Sitagliptin-d4 as the deuterated internal standard for these applications. This guide is therefore based on the robust data available for Sitagliptin-d4.
The Role of Sitagliptin and the Importance of Accurate Quantification
Sitagliptin is an oral antihyperglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[2][3] By inhibiting DPP-4, sitagliptin prevents the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to increased insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, ultimately lowering blood glucose levels in patients with type 2 diabetes.[2]
Accurate and precise quantification of sitagliptin in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.[4] The use of a stable isotope-labeled internal standard like Sitagliptin-d4 is integral to achieving reliable and reproducible quantitative results.
Quantitative Performance Data
The following tables summarize the quantitative performance parameters of various validated LC-MS/MS methods for the quantification of sitagliptin in human plasma using Sitagliptin-d4 as an internal standard.
Table 1: Linearity and Sensitivity of Sitagliptin Quantification
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| 5 - 500.03 | 5 | [5] |
| 2.002 - 797.473 | 2.002 | [6] |
| 1 - 1000 | 1 | [7][8] |
| 0.1 - 250 | 0.1 | |
| 5 - 1000 | 5 | [4] |
Table 2: Accuracy and Precision of Sitagliptin Quantification
| Concentration (ng/mL) | Within-Run Accuracy (%) | Within-Run Precision (%RSD) | Between-Run Accuracy (%) | Between-Run Precision (%RSD) | Reference |
| 5 - 500.03 | 87.09 - 105.05 | 0.53 - 7.12 | 95.02 - 97.36 | 4.74 - 11.68 | [5] |
| 1 - 1000 | 97.6 - 103 | 1.2 - 6.1 | Not Reported | Not Reported | [7][8] |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| Sitagliptin | 15 | 83.20 | 104.64 | |
| Sitagliptin | 300 | 81.99 | 105.43 | |
| Sitagliptin | 800 | 79.51 | 107.30 | |
| Sitagliptin-d4 | 1000 | 83.42 | 103.04 |
Experimental Protocols
The following are generalized experimental protocols based on published methods for the quantification of sitagliptin in human plasma using Sitagliptin-d4.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add a known amount of Sitagliptin-d4 internal standard solution.
-
Add an alkalinizing agent, such as sodium hydroxide, and vortex.
-
Add an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate (B1210297) and n-hexane) and vortex for an extended period (e.g., 10 minutes).[6]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (PPT)
-
To a small volume of human plasma (e.g., 100 µL), add a known amount of Sitagliptin-d4 internal standard solution.
-
Add a protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), and vortex.[2][5]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for direct injection or further processing (e.g., evaporation and reconstitution).
-
In some methods, filtration of the supernatant through a specialized plate is performed to reduce ion suppression from co-eluting phospholipids.[7][8]
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mobile Phase: Typically a gradient or isocratic mixture of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5][6]
-
Flow Rate: Flow rates are generally in the range of 0.2 to 1.0 mL/min.
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI) is universally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams outline the analytical workflow and the biological pathway relevant to sitagliptin's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. zenodo.org [zenodo.org]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Stable Isotope-Labeled Sitagliptin in Advancing Drug Metabolism Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The development of new therapeutic agents is a complex process that demands a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In this context, stable isotope labeling has emerged as an indispensable tool, providing unparalleled precision and accuracy in drug metabolism and pharmacokinetic (DMPK) studies. This guide delves into the critical role of stable isotope-labeled (SIL) Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, in elucidating its metabolic fate and ensuring robust bioanalytical data.
Introduction to Stable Isotope Labeling in Drug Development
Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive isotopes that can be incorporated into a drug molecule.[1] This subtle alteration in mass does not significantly change the physicochemical or biological properties of the compound.[1] The key advantage of SIL compounds lies in their utility as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).[2][3] By adding a known concentration of the SIL analog of the analyte to a biological sample, researchers can accurately account for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[2][4]
Sitagliptin: Mechanism of Action and Metabolic Profile
Sitagliptin is an oral antihyperglycemic agent that enhances the levels of active incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by inhibiting the DPP-4 enzyme.[5][6] This leads to increased insulin (B600854) synthesis and release and decreased glucagon (B607659) levels in a glucose-dependent manner.[5][6]
Sitagliptin is primarily eliminated unchanged, with approximately 79-87% of an administered dose excreted in the urine.[5][7] Metabolism represents a minor elimination pathway, accounting for about 16% of the dose.[6][7] In vitro studies have identified cytochrome P450 (CYP) 3A4 as the major isozyme responsible for the limited oxidative metabolism of Sitagliptin, with a minor contribution from CYP2C8.[5][7] Several minor metabolites have been identified, including N-sulfate and N-carbamoyl glucuronic acid conjugates, hydroxylated derivatives, and metabolites formed via oxidative desaturation of the piperazine (B1678402) ring followed by cyclization.[7][8]
The Role of Stable Isotope-Labeled Sitagliptin in Bioanalysis
The most prominent application of SIL-Sitagliptin is its use as an internal standard in LC-MS/MS assays for the precise quantification of Sitagliptin in biological matrices such as plasma and urine.[9][10] Deuterium-labeled Sitagliptin (e.g., Sitagliptin-d4) is commonly used for this purpose.[9][11]
Advantages of Using SIL-Sitagliptin as an Internal Standard:
-
Improved Accuracy and Precision: SIL-Sitagliptin co-elutes with the unlabeled drug and exhibits nearly identical ionization efficiency and extraction recovery, thereby providing superior correction for analytical variability compared to structural analogs.[3][4]
-
Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. As SIL-Sitagliptin is affected by the matrix in the same way as the analyte, it effectively normalizes for these effects.[2][3]
-
Enhanced Method Robustness: The use of a SIL internal standard contributes to the development of rugged and reliable bioanalytical methods that meet stringent regulatory requirements.[12]
The following diagram illustrates a typical bioanalytical workflow employing a stable isotope-labeled internal standard.
Quantitative Data from Bioanalytical Methods
Numerous validated LC-MS/MS methods utilizing SIL-Sitagliptin have been published. The following tables summarize key validation parameters from representative studies.
Table 1: LC-MS/MS Method Parameters for Sitagliptin Quantification
| Parameter | Method 1[9][10] | Method 2[13] |
| Internal Standard | Sitagliptin-d4 | Sitagliptin-d4 |
| Biological Matrix | Human Plasma | Human Plasma |
| Extraction Method | Liquid-Liquid Extraction (MTBE) | Protein Precipitation & LLE |
| Chromatography | Kinetex® C18 | Phenomenex, Gemini C18 |
| Mobile Phase | 5 mM Ammonium (B1175870) Acetate (B1210297) (0.04% FA) : ACN (1:1) | ACN : 5mM Ammonium Formate (pH 3.5) (50:50) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Sitagliptin) | m/z 408.2 → 193.0 | m/z 408.0 → 174.0 |
| MRM Transition (IS) | m/z 412.2 → 239.1 | m/z 412.0 → 174.0 |
Table 2: Validation Summary for Sitagliptin Bioanalytical Methods
| Parameter | Method 1[9][10] | Method 2[13] |
| Linearity Range (ng/mL) | 5 - 1000 | 2.002 - 797.473 |
| Correlation Coefficient (r²) | > 0.998 | Not Reported |
| Intra-day Precision (%CV) | 1.52 - 3.72 | Not Reported |
| Inter-day Precision (%CV) | 1.81 - 9.87 | Not Reported |
| Intra-day Accuracy (%) | 95.70 - 105.94 | Not Reported |
| Inter-day Accuracy (%) | 97.20 - 100.23 | Not Reported |
| Recovery (Sitagliptin) | 79.51 - 83.20% | 65.9 - 66.2% |
| Recovery (IS) | 83.42% | 73.35% |
| Matrix Effect (Sitagliptin) | 104.64 - 107.30% | Not Reported |
| Matrix Effect (IS) | 103.04% | Not Reported |
Experimental Protocols
General Protocol for Sample Preparation (Liquid-Liquid Extraction)[9][10]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Sitagliptin-d4).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
General Protocol for LC-MS/MS Analysis[9][10]
-
LC System: A high-performance liquid chromatography system.
-
Column: Kinetex® C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: Isocratic elution with a 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Sitagliptin and its SIL-IS.
Signaling Pathway of Sitagliptin
The therapeutic effect of Sitagliptin is mediated through the potentiation of the incretin pathway. The following diagram illustrates this mechanism.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpcbs.com [ijpcbs.com]
An In-Depth Technical Guide to the Use of Sitagliptin-d6 in Preclinical Pharmacokinetic Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of preclinical drug development is continuously evolving, with a persistent demand for methodologies that enhance the accuracy, efficiency, and predictive power of pharmacokinetic (PK) studies. Stable isotope labeling, particularly with deuterium, has become a cornerstone in modern bioanalysis and pharmacokinetic research.[][2] Deuterated compounds, such as Sitagliptin-d6, offer significant advantages in preclinical screening by allowing for more precise quantification and a deeper understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][]
Sitagliptin (B1680988) is an oral antihyperglycemic agent that acts as a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[5][6] By preventing the degradation of incretin (B1656795) hormones like GLP-1 and GIP, Sitagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control in type 2 diabetes mellitus.[7][8][9]
This technical guide provides a comprehensive overview of the application of this compound in preclinical pharmacokinetic screening. It details the established bioanalytical methods, presents key performance data, and outlines a typical experimental workflow. The use of a stable isotope-labeled version of the drug, such as Sitagliptin-d4 or a more heavily labeled this compound, as an internal standard is considered the gold standard in quantitative bioanalysis, ensuring high accuracy and precision by correcting for variability during sample processing and analysis.[10][11] This guide will leverage established methodologies for Sitagliptin and its deuterated analogs to present a framework for the preclinical pharmacokinetic evaluation of this compound itself as a new chemical entity (NCE).
The primary advantages of using stable isotope-labeled compounds like this compound in preclinical studies include:
-
Improved Bioanalytical Accuracy : When used as an internal standard, a deuterated analog co-elutes with the unlabeled drug, providing superior correction for matrix effects and extraction variability.[]
-
"Kinetic Isotope Effect" Exploration : Deuterium substitution at metabolically active sites can slow down enzymatic metabolism, a phenomenon known as the kinetic isotope effect.[12][13] Studying the pharmacokinetics of a deuterated compound like this compound can provide insights into its metabolic stability and potential for an improved pharmacokinetic profile compared to the non-labeled parent drug.[12][13]
-
Absolute Bioavailability Studies : Co-administration of an oral non-labeled dose and an intravenous stable-isotope labeled microdose allows for the precise determination of absolute bioavailability in a single study, reducing inter-subject variability.[14]
This document serves as a practical resource for researchers designing and executing preclinical pharmacokinetic studies involving this compound, providing detailed protocols and data to support robust and reliable drug development programs.
Signaling Pathway of Sitagliptin
Sitagliptin's mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of active incretin hormones, primarily GLP-1 and GIP.[7][8] These hormones then act on pancreatic islet cells to modulate insulin and glucagon secretion in a glucose-dependent manner.[5][9]
Experimental Protocols
This section details the methodologies for a typical preclinical pharmacokinetic screening study of this compound in a rodent model, such as rats. These protocols are based on established and validated methods for Sitagliptin and its deuterated analogs.[12][15][16]
Animal Study Protocol
-
Animal Model : Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are commonly used. Animals should be acclimatized for at least one week before the experiment.[12]
-
Housing : Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Dosing :
-
Animals should be fasted overnight prior to dosing.[12]
-
Administer a single oral dose of this compound, typically formulated in a vehicle like 0.5% methylcellulose.
-
A typical dose for a screening study might range from 1 to 10 mg/kg.
-
-
Blood Sampling :
-
Plasma Preparation :
-
Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.[17]
-
Transfer the resulting plasma into clean polypropylene (B1209903) tubes and store at -80°C until bioanalysis.[12]
-
Bioanalytical Method: LC-MS/MS
The quantification of this compound in plasma is typically achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[15][18]
-
Sample Preparation (Protein Precipitation) :
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200-300 µL of acetonitrile (B52724) containing the internal standard (IS), such as Sitagliptin (non-labeled) or another stable isotope-labeled analog like Sitagliptin-d4.[6][19]
-
Vortex the mixture for 1-2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions :
-
HPLC System : A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column : A reversed-phase C18 column, such as a Kinetex C18 (100 x 2.1 mm, 2.6 µm), is often effective.[15]
-
Mobile Phase : An isocratic or gradient elution using a mixture of an aqueous buffer and an organic solvent. A common mobile phase is a 1:1 mixture of 5 mM ammonium (B1175870) acetate (B1210297) with 0.04% formic acid (Solvent A) and acetonitrile (Solvent B).[15][20]
-
Column Temperature : Maintained at approximately 40°C.[22]
-
Injection Volume : 5-20 µL.
-
-
Mass Spectrometric Conditions :
-
Mass Spectrometer : A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization Mode : Positive electrospray ionization (ESI+) is typically used as it provides a strong signal for Sitagliptin.[15]
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions : The specific mass-to-charge (m/z) transitions for the precursor and product ions are monitored. For this compound, these would need to be determined, but based on Sitagliptin (408.2 → 193.0/235.0) and Sitagliptin-d4 (412.2 → 239.1), the transition for this compound would be approximately 414.2 → [product ion].[15][16][23]
-
Data Presentation
Quantitative data from bioanalytical method validation is crucial for ensuring the reliability of pharmacokinetic results. The following tables summarize typical performance characteristics for the analysis of Sitagliptin using a deuterated internal standard (Sitagliptin-d4), which would be representative of a method developed for this compound.
Table 1: Bioanalytical Method Validation Parameters
This table outlines the key validation parameters and their typical acceptance criteria as per regulatory guidelines (e.g., FDA).
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [18] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% | [24][25] |
| Intra-day & Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | [15][16] |
| Intra-day & Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | [15][16] |
| Recovery | Consistent, precise, and reproducible | [15][26] |
| Matrix Effect | Internal standard normalized factor should have %CV ≤ 15% | [15][26] |
| Stability | Analyte concentration within ±15% of nominal concentration | [21][24] |
Table 2: Summary of Quantitative Performance Data for Sitagliptin Analysis
This table presents example quantitative data from published LC-MS/MS methods for Sitagliptin using Sitagliptin-d4 as the internal standard.
| Parameter | Reported Value | Source |
| Linearity Range | 2.002 - 797.473 ng/mL | [24] |
| 5 - 1000 ng/mL | [15][18] | |
| Correlation Coefficient (r²) | > 0.998 | [18] |
| Intra-day Precision (%CV) | 1.52% - 3.72% | [15] |
| Inter-day Precision (%CV) | 1.81% - 9.87% | [15] |
| Intra-day Accuracy | 95.70% - 105.94% | [15] |
| Inter-day Accuracy | 97.20% - 100.23% | [15] |
| Mean Recovery (Sitagliptin) | 79.51% - 83.20% | [15][26] |
| Mean Recovery (Sitagliptin-d4 IS) | 83.42% | [15][26] |
| Matrix Effect (Sitagliptin) | 104.64% - 107.30% | [15][26] |
Table 3: Example Pharmacokinetic Parameters of Sitagliptin in Healthy Volunteers
While this guide focuses on preclinical screening, understanding the clinical pharmacokinetic parameters of the parent drug is essential for context. The following data is for a 100 mg oral dose of Sitagliptin in humans.
| PK Parameter | Mean Value | Reference |
| Cmax (Maximum Concentration) | 327.98 ng/mL | [19] |
| Tmax (Time to Cmax) | 2.68 hours | [19] |
| AUC (Area Under the Curve) | Dose-dependent increase | [27] |
| t½ (Half-life) | 8.92 hours | [19] |
| Absolute Bioavailability | ~87% |
Conclusion
The use of this compound in preclinical pharmacokinetic screening represents a sophisticated and robust approach to early-stage drug development. Leveraging stable isotope labeling provides significant advantages, primarily through the development of highly accurate and precise bioanalytical methods that mitigate common sources of error such as matrix effects and sample preparation variability.[][2] The detailed experimental and bioanalytical protocols outlined in this guide, based on established methods for Sitagliptin and its deuterated analogs, provide a solid framework for researchers.
The quantitative data presented demonstrates that LC-MS/MS methods utilizing a deuterated internal standard can achieve excellent linearity, precision, and accuracy, in line with regulatory expectations for bioanalytical method validation.[10][15] By applying these principles to the study of this compound as a new chemical entity, researchers can generate high-quality pharmacokinetic data. This data is essential for understanding the ADME properties of the molecule, exploring potential benefits derived from the kinetic isotope effect, and making informed decisions to advance promising candidates through the development pipeline.[3][13] Ultimately, the strategic application of stable isotope labeling with compounds like this compound is instrumental in accelerating the journey from preclinical discovery to clinical application.
References
- 2. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. High-throughput bioanalysis of sitagliptin in plasma using direct analysis in real time mass spectrometry and its application in the pharmacokinetic study thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]
- 23. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]
- 24. ijpcbs.com [ijpcbs.com]
- 25. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Foundational Principles of Isotope Dilution Mass Spectrometry with Sitagliptin-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles of Isotope Dilution Mass Spectrometry (IDMS) and its application in the quantitative analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, using its deuterated stable isotope-labeled internal standard, Sitagliptin-d6. This document is intended to serve as a detailed resource, outlining the theoretical basis, experimental protocols, and data analysis considerations for researchers and professionals in the field of drug development and bioanalysis.
Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique for the precise and accurate quantification of chemical substances. It is considered a definitive measurement method by metrological institutes due to its ability to minimize the impact of sample matrix effects and variations in sample preparation and analysis.
The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte of interest, known as a stable isotope-labeled internal standard (SIL-IS), to the sample. This SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)).
Once the SIL-IS is added to the sample, it equilibrates with the endogenous (unlabeled) analyte. The analyte and the SIL-IS are then co-extracted, co-purified, and co-analyzed by mass spectrometry. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. The concentration of the analyte in the original sample is then determined by measuring the ratio of the signal intensity of the analyte to that of the SIL-IS.
A key advantage of IDMS is that the ratio of the analyte to the SIL-IS remains constant throughout the analytical procedure, even if there are losses during sample preparation or variations in instrument response. This is because the analyte and the SIL-IS behave almost identically during these processes.
The Role of Sitagliptin and its Stable Isotope-Labeled Internal Standard, this compound
Sitagliptin is an oral hypoglycemic agent that selectively inhibits the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes.
For the accurate quantification of Sitagliptin in biological matrices such as plasma or urine, a reliable internal standard is crucial. This compound, a deuterated analog of Sitagliptin, serves as an ideal SIL-IS. The six deuterium atoms in this compound increase its molecular weight, allowing it to be distinguished from the unlabeled Sitagliptin by a mass spectrometer. However, its chemical and physical properties are nearly identical to those of Sitagliptin, ensuring that it behaves similarly during sample processing and analysis. This co-elution and similar ionization behavior are critical for compensating for matrix effects and ensuring the accuracy and precision of the analytical method.
Mechanism of Action of Sitagliptin: The Incretin Pathway
The therapeutic effect of Sitagliptin is directly linked to the potentiation of the incretin pathway. The following diagram illustrates the signaling cascade involved.
Experimental Protocols for Sitagliptin Quantification using IDMS
The following sections provide a detailed methodology for the quantification of Sitagliptin in human plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on commonly employed techniques in published literature.
Materials and Reagents
-
Sitagliptin reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and methyl tert-butyl ether (MTBE)
-
Ammonium formate (B1220265) and formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
-
Deionized water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sitagliptin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Sitagliptin by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of, for example, 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of MTBE as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 5 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Sitagliptin: m/z 408.1 → 235.1this compound: m/z 414.1 → 239.1 (predicted) |
| Dwell Time | 100 - 200 ms |
| Ion Source Temp. | 500 - 550°C |
Note: The MRM transition for this compound is predicted based on a mass shift of +6 Da from the unlabeled compound and a common fragmentation pattern. This should be empirically determined during method development.
Data Presentation and Analysis
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of Sitagliptin to this compound against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x² or 1/x) is typically used to ensure accuracy across the entire concentration range.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Sitagliptin in human plasma using a stable isotope-labeled internal standard. The data presented here is compiled from various published methods, which predominantly use Sitagliptin-d4. The performance of a method using this compound is expected to be comparable.
Table 1: Calibration Curve Parameters
| Analyte | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Sitagliptin | Sitagliptin-d4 | 1 - 1000 | > 0.995 |
| Sitagliptin | Sitagliptin-d4 | 5 - 1000 | > 0.998[1] |
| Sitagliptin | Sitagliptin-d4 | 2 - 797 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| LLOQ | 5 | 3.72 | 105.94 | 9.87 | 100.23 | [1] |
| Low | 15 | 1.52 | 95.70 | 1.81 | 97.20 | [1] |
| Medium | 300 | 2.15 | 99.43 | 2.65 | 98.63 | [1] |
| High | 800 | 2.91 | 97.80 | 2.05 | 97.81 | [1] |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Sitagliptin | Low (15) | 79.51 | 104.64 | [1] |
| Medium (300) | 83.20 | 105.27 | [1] | |
| High (800) | 81.95 | 107.30 | [1] | |
| Sitagliptin-d4 | - | 83.42 | 103.04 | [1] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the IDMS method for Sitagliptin quantification.
Conclusion
Isotope Dilution Mass Spectrometry using a stable isotope-labeled internal standard like this compound is the gold standard for the bioanalysis of Sitagliptin. This technique offers high accuracy, precision, and robustness by effectively mitigating matrix effects and variability in sample processing. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate reliable analytical methods for the quantification of Sitagliptin in various biological matrices, supporting pharmacokinetic, bioequivalence, and other clinical studies.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sitagliptin in Human Plasma Using Sitagliptin-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sitagliptin (B1680988) is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes.[1][2][3][4][5] Accurate and reliable quantification of Sitagliptin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of drugs in complex biological fluids.[6][7][8] The use of a stable isotope-labeled internal standard (IS), such as Sitagliptin-d6, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring the accuracy and precision of the method.
This application note presents a detailed protocol for a robust and sensitive LC-MS/MS method for the determination of Sitagliptin in human plasma using this compound as the internal standard. The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Sitagliptin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2EDTA as anticoagulant)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 3 µm)[7]
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Preparation of Solutions
2.3.1. Stock Solutions (1 mg/mL)
-
Sitagliptin Stock Solution: Accurately weigh approximately 10 mg of Sitagliptin reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
-
This compound (Internal Standard) Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol to obtain a final concentration of 1 mg/mL.
Store stock solutions at -20°C when not in use.
2.3.2. Working Solutions
-
Sitagliptin Working Solutions: Prepare a series of working solutions by serially diluting the Sitagliptin stock solution with 50% acetonitrile in water to prepare calibration curve (CC) standards and quality control (QC) samples.[6]
-
This compound Working Solution: Dilute the this compound stock solution with 50% acetonitrile in water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into the appropriately labeled tubes.
-
Add 20 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank samples (add 20 µL of 50% acetonitrile in water to the blank).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
A C18 analytical column is used for the chromatographic separation of Sitagliptin and its internal standard.[7] The mobile phase consists of a mixture of an aqueous solution with a modifier and an organic solvent.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 3 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or a shallow gradient can be optimized |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 3 minutes |
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and the analytes are detected using Multiple Reaction Monitoring (MRM).
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sitagliptin | 408.2 | 235.1 | 25 |
| This compound | 414.2 | 241.1 | 25 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Presentation
The quantitative data for the LC-MS/MS method parameters are summarized in the tables below for easy reference and comparison.
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | C18, 2.1 x 50 mm, 3 µm |
| Mobile Phase | A: 5 mM Ammonium Acetate + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Retention Time (Approx.) | Sitagliptin: ~1.5 minthis compound: ~1.5 min |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Sitagliptin | This compound |
| Precursor Ion (Q1) m/z | 408.2 | 414.2 |
| Product Ion (Q3) m/z | 235.1 | 241.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Cone Voltage (V) | 30 | 30 |
Visualizations
Caption: Workflow for the LC-MS/MS analysis of Sitagliptin.
Caption: Logical relationship in the LC-MS/MS quantification.
References
- 1. Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijhssm.org [ijhssm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]
- 5. Sitagliptin - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [Quantification of sitagliptin in human plasma and urine by LC-MS/MS method and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated Bioanalytical Method for the Quantification of Sitagliptin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a detailed, validated bioanalytical method for the quantitative determination of Sitagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Sitagliptin-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic and bioequivalence studies. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and provides optimized LC-MS/MS parameters for sensitive and selective detection. All validation parameters meet the criteria set by regulatory agencies.
Introduction
Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] Accurate and reliable quantification of Sitagliptin in biological matrices is crucial for pharmacokinetic assessments, drug metabolism studies, and clinical trials. The use of a deuterated internal standard (IS), such as Sitagliptin-d4, is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte throughout the extraction and ionization processes, compensating for potential variability and matrix effects.[4] This document provides a comprehensive protocol for a highly sensitive and robust LC-MS/MS assay for Sitagliptin quantification in human plasma.
Experimental Protocols
Materials and Reagents
-
Sitagliptin reference standard
-
Sitagliptin-d4 (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (K2EDTA)
-
Milli-Q water or equivalent
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sitagliptin and Sitagliptin-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Dilute the Sitagliptin stock solution with 50% acetonitrile to prepare a series of working standard solutions for the calibration curve (CC) and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the Sitagliptin-d4 stock solution with 50% acetonitrile to achieve the desired concentration.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the Sitagliptin-d4 internal standard solution.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1][5]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[5]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.[4][5]
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[5]
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mobile Phase: A 1:1 mixture of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.[1][2][4]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI).[4]
-
MRM Transitions:
-
Ion Spray Voltage: 5500 V.[1]
-
Source Temperature: 550 °C.[1]
Method Validation Summary
The bioanalytical method was validated in accordance with FDA and other regulatory guidelines. The key validation parameters are summarized below.
Linearity
The calibration curve was linear over the concentration range of 5-1000 ng/mL for Sitagliptin in human plasma. The correlation coefficient (r²) was consistently greater than 0.998.[1][2]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four quality control levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC).
Table 1: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | ≤ 12.3 | 98.4 - 107.2 | ≤ 12.3 | 98.4 - 107.2 |
| LQC | 15 | ≤ 12.3 | 98.4 - 107.2 | ≤ 12.3 | 98.4 - 107.2 |
| MQC | 300 | ≤ 12.3 | 98.4 - 107.2 | ≤ 12.3 | 98.4 - 107.2 |
| HQC | 800 | ≤ 12.3 | 98.4 - 107.2 | ≤ 12.3 | 98.4 - 107.2 |
| Data derived from representative values found in the literature.[6] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.
Table 2: Recovery and Matrix Effect Data
| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |
| Sitagliptin | LQC | Consistent and reproducible | 104.64 - 107.30 |
| Sitagliptin | HQC | Consistent and reproducible | 104.64 - 107.30 |
| Sitagliptin-d4 | MQC | Consistent and reproducible | 103.04 |
| Data derived from representative values found in the literature.[1] |
The results indicate that the liquid-liquid extraction procedure provides consistent and efficient recovery, and the use of a deuterated internal standard effectively compensates for matrix effects.[1][4]
Stability
Sitagliptin was found to be stable in human plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -20°C and -70°C.[6][7]
Visualized Workflows
Caption: Bioanalytical workflow for Sitagliptin quantification.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of Sitagliptin in human plasma. The use of a deuterated internal standard, Sitagliptin-d4, ensures the reliability and robustness of the assay. The method is characterized by a simple and rapid liquid-liquid extraction procedure, a short chromatographic run time, and high sensitivity, with a lower limit of quantification of 5 ng/mL.[1][6] The successful validation of this method demonstrates its suitability for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies.[1][2]
References
- 1. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study | MDPI [mdpi.com]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for Sample Preparation of Sitagliptin with Sitagliptin-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of Sitagliptin (B1680988) in biological matrices, utilizing Sitagliptin-d6 as a stable isotope-labeled internal standard. The protocols outlined below are intended for bioanalytical studies and can be adapted for various research applications.
Introduction
Sitagliptin is an oral hypoglycemic agent that functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] By preventing the degradation of incretin (B1656795) hormones, Sitagliptin enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release.[2][3] Accurate quantification of Sitagliptin in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound (or the commonly used Sitagliptin-d4), is the gold standard for compensating for variability during sample preparation and analysis, ensuring high accuracy and precision.[3][4]
Experimental Protocols
Several methods are available for the extraction of Sitagliptin from biological matrices, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5] The choice of method depends on factors such as the required sensitivity, sample throughput, and available instrumentation.
Method 1: Protein Precipitation (PP)
Protein precipitation is a rapid and straightforward method suitable for high-throughput analysis.[6]
Materials and Reagents:
-
Biological matrix (e.g., human plasma with K2EDTA as anticoagulant)
-
Sitagliptin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature. Once thawed, vortex the samples to ensure homogeneity.[6]
-
Internal Standard Spiking: In a clean microcentrifuge tube, add 100 µL of the plasma sample. Spike the sample with the appropriate concentration of this compound working solution.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.[6]
-
Mixing: Cap the microcentrifuge tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate for analysis.[6]
-
LC-MS/MS Analysis: The collected supernatant can be directly injected into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation, which can reduce matrix effects.
Materials and Reagents:
Procedure:
-
Sample and IS Spiking: In a clean tube, add 100 µL of plasma and spike with the this compound internal standard.[7][8]
-
Extraction: Add a suitable volume of methyl tert-butyl ether (MTBE), vortex for an extended period, and then centrifuge to separate the organic and aqueous layers.[7][8]
-
Supernatant Transfer: Transfer the organic layer (supernatant) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize typical quantitative data and parameters for the analysis of Sitagliptin using LC-MS/MS.
Table 1: Stock and Working Solution Concentrations
| Solution | Compound | Solvent | Concentration |
| Stock Solution | Sitagliptin | Methanol | 1 mg/mL[7] |
| Stock Solution | This compound | Methanol | 1 mg/mL[7] |
| Working Standard Solutions | Sitagliptin | 50% Acetonitrile | 50 - 10,000 ng/mL[7] |
| Internal Standard Working Solution | This compound | 50% Acetonitrile | 1000 ng/mL[7] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | Kinetex® C18 or equivalent |
| Mobile Phase | 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile[7][8] |
| Flow Rate | 0.2 mL/min[7][8] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Sitagliptin) | m/z 408.2 → 235.0[9][10] |
| MRM Transition (this compound) | m/z 412.2 → 239.1 (for Sitagliptin-d4)[8][10] |
Table 3: Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 0.1 - 1000 ng/mL[9][10] |
| Correlation Coefficient (r²) | > 0.998[7][8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[7][9] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery | 70 - 90%[7][11] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for Sitagliptin extraction from plasma using protein precipitation.
Signaling Pathway
Caption: Sitagliptin inhibits the DPP-4 enzyme, increasing active incretin levels.
References
- 1. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive liquid chromatography tandem mass spectrometry method for the quantification of sitagliptin, a DPP-4 inhibitor, in human plasma using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Quantification of sitagliptin in human plasma and urine by LC-MS/MS method and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sitagliptin in Human Urine by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Introduction
Sitagliptin (B1680988) is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, prescribed for the treatment of type 2 diabetes. It functions by increasing the levels of incretin (B1656795) hormones, which helps to regulate blood sugar levels. Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of Sitagliptin, with approximately 80% of the drug being excreted unchanged in the urine.[1][2] Therefore, the accurate and robust quantification of Sitagliptin in urine is essential for clinical and pharmaceutical research.
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sitagliptin in human urine. The use of a stable isotope-labeled internal standard, Sitagliptin-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. The described protocol is simple, involving a direct dilution of the urine sample, making it suitable for high-throughput analysis.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Sitagliptin in urine is depicted below.
Experimental Protocols
Materials and Reagents
-
Sitagliptin reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human urine (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Sitagliptin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Sitagliptin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 2 µg/mL.[3]
Sample Preparation
The sample preparation for urine is a straightforward dilution method.[4][5]
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of the urine sample.
-
Add 50 µL of the this compound internal standard working solution (2 µg/mL).[3]
-
Dilute the sample with an appropriate volume of diluent (e.g., 900 µL of mobile phase or water:acetonitrile mixture). The dilution factor should be optimized based on the expected concentration range of Sitagliptin in the urine samples.
-
Vortex the mixture for 30 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are representative LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Phenomenex, Gemini C18, 3µ, 100x4.6mm[3] |
| Mobile Phase A | 5mM Ammonium Formate in Water (pH 3.5)[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic: 50:50 (A:B)[3] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[3] |
| Autosampler Temperature | 10°C[3] |
| Run Time | ~2.2 minutes[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][4][5] |
| MRM Transition (Sitagliptin) | Q1: 408.0 amu / Q3: 174.0 amu[3] |
| MRM Transition (this compound) | Q1: 412.0 amu / Q3: 174.0 amu[3] |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Results and Method Validation
The developed LC-MS/MS method was validated for linearity, accuracy, precision, and recovery according to established bioanalytical method validation guidelines.
Linearity
The method demonstrated excellent linearity over the tested concentration range.
Table 3: Calibration Curve Parameters
| Analyte | Concentration Range | Correlation Coefficient (r²) |
| Sitagliptin (in plasma) | 2.002 - 797.473 ng/mL | > 0.99[3] |
| Sitagliptin (in urine) | 0.2 - 100 µg/mL | Not specified, but method validated[4][5] |
Note: While specific linearity data for urine was not detailed in the provided search results, the methods were validated for urine analysis, indicating acceptable linearity was achieved.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at multiple quality control (QC) concentrations.
Table 4: Accuracy and Precision Data for Sitagliptin in Urine
| Intra-run Accuracy | Between-run Accuracy | Intra-run Precision (%CV) | Between-run Precision (%CV) | |
| Urine Sample | 97.63% - 102.29%[4][5] | 97.63% - 102.29%[4][5] | < 4.26%[4][5] | < 4.26%[4][5] |
Recovery
The extraction recovery of Sitagliptin from the matrix was assessed.
Table 5: Recovery Data for Sitagliptin
| Analyte | Matrix | Recovery |
| Sitagliptin | Plasma | ~66%[3] |
Note: Specific recovery data for urine was not available in the search results, but the simple dilution method is expected to have minimal sample loss and high recovery.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of Sitagliptin in human urine. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple "dilute-and-shoot" sample preparation protocol makes this method highly suitable for high-throughput analysis in clinical and research settings, facilitating pharmacokinetic and bioequivalence studies of Sitagliptin. The method demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
Application Notes & Protocols: Chromatographic Separation of Sitagliptin and Sitagliptin-d6 for Bioequivalence Studies
Introduction
Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. Bioequivalence studies are crucial for the development of generic formulations, requiring robust and validated analytical methods to demonstrate that the generic product performs equivalently to the originator product. This document provides a detailed protocol for the chromatographic separation and quantification of Sitagliptin and its stable isotope-labeled internal standard, Sitagliptin-d6, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is designed to be highly sensitive, selective, and rapid, making it suitable for high-throughput analysis in bioequivalence studies.
Principle
The method involves the extraction of Sitagliptin and the internal standard (this compound) from human plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Workflow
The overall workflow for the bioanalytical method is depicted in the following diagram.
Experimental Protocols
1. Materials and Reagents
-
Sitagliptin reference standard
-
This compound internal standard
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Formic acid
-
Ammonium formate
-
Human plasma (with K2EDTA as anticoagulant)
-
Ultrapure water
2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sitagliptin and this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Sitagliptin by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution (e.g., 2 µg/mL): Dilute the this compound stock solution with the same diluent to a suitable concentration.
3. Sample Preparation Protocol
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution to each plasma sample (except for blank samples, to which 50 µL of diluent is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the chromatographic separation and mass spectrometric detection. These may require optimization based on the specific instrumentation used.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 2-3 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Sitagliptin | 408.1 | 235.1 | 200 | 25 |
| This compound | 414.1 | 235.1 | 200 | 25 |
Note: The exact m/z values and collision energies may require fine-tuning on the specific mass spectrometer being used.
Method Validation
The developed bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA and EMA. The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of Sitagliptin and this compound.
-
Linearity and Range: The linearity of the method should be established by analyzing calibration standards at a minimum of six different concentrations. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated to ensure that the ionization of the analytes is not suppressed or enhanced by the plasma matrix.
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: The stability of Sitagliptin in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative) must be assessed to ensure the integrity of the samples during handling and storage.
Data Analysis and Reporting
The concentration of Sitagliptin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentrations of the unknown samples are then interpolated from this curve. For bioequivalence studies, pharmacokinetic parameters such as Cmax, Tmax, and AUC will be calculated and statistically analyzed.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Sitagliptin in human plasma for bioequivalence studies. The use of a deuterated internal standard and a simple protein precipitation extraction procedure allows for high-throughput analysis with excellent accuracy and precision. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality data that meets regulatory requirements.
Application Notes and Protocols for the Detection of Sitagliptin and Sitagliptin-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of Sitagliptin (B1680988) and its deuterated internal standard, Sitagliptin-d6, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1] Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This document outlines the key parameters and protocols for the successful quantification of Sitagliptin and its stable isotope-labeled internal standard, this compound, using LC-MS/MS. Sitagliptin-d4 is also a commonly used internal standard.[2][3]
Liquid Chromatography Parameters
A variety of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) methods have been successfully employed for the separation of Sitagliptin. The choice of column and mobile phase will depend on the specific matrix and desired chromatographic performance.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Kinetex® C18[2] | Waters Atlantis HILIC Silica (2.1 mm x 50 mm, 3 µm)[4][5] | Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 μm)[1] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.04% Formic Acid in Water[2] | 10 mM Ammonium Acetate in Water (pH 4.7)[4][5] | Not Specified |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[4][5] | Not Specified |
| Gradient/Isocratic | Isocratic (1:1 ratio of A:B)[2] | Isocratic (20:80 ratio of A:B)[4][5] | Isocratic |
| Flow Rate | 0.2 mL/min[2] | Not Specified | Not Specified |
| Column Temperature | Not Specified | Not Specified | Not Specified |
Mass Spectrometry Parameters
Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).[2][4][5][6][7][8][9]
Table 2: Mass Spectrometry and MRM Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Sitagliptin | 408.2[2] | 193.0[2] | Positive ESI |
| Sitagliptin | 408.0[7] | 174.0[7] | Positive ESI |
| Sitagliptin | 408[4][5][6] | 235[4][5][6] | Positive ESI |
| Sitagliptin | 408.3[8] | 235.1[8] | Positive ESI |
| This compound | Not specified in search results | Not specified in search results | Positive ESI |
| Sitagliptin-d4 | 412.2[2] | 239.1[2] | Positive ESI |
| Sitagliptin-d4 | 412.0[7] | 174.0[7] | Positive ESI |
| Sitagliptin Stable Isotope | 412[4][5][6] | 239[4][5][6] | Positive ESI |
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Sitagliptin and this compound in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.[2]
-
Working Solutions: Prepare serial dilutions of the Sitagliptin stock solution in 50% acetonitrile to create working standard solutions for the calibration curve.[2] Prepare a separate working solution for the internal standard (this compound).
-
Calibration Curve and Quality Control Samples: Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation from Biological Matrices
The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[2][10]
Protocol 4.2.1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[10][11]
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 4.2.2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard working solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).[2]
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 4.2.3: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute it in the mobile phase.
Data Analysis and Quantification
Quantification is performed by calculating the peak area ratio of the analyte (Sitagliptin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Sitagliptin in the unknown samples is then determined from this curve.
Visualizations
Caption: Bioanalytical workflow for Sitagliptin quantification.
Caption: Data analysis logical flow.
References
- 1. jetir.org [jetir.org]
- 2. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. LC-tandem mass spectrometry method for the simultaneous determination of metformin and sitagliptin in human plasma after ion-pair solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Development and Validation of a Method for Simultaneous Estimation of Metformin and Sitagliptin in Human Plasma by LC-MS-MS and Its Application in a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference with Sitagliptin-d6 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to isotopic interference when using Sitagliptin-d6 as an internal standard in LC-MS/MS assays.
Troubleshooting Guides
This section offers step-by-step guidance for specific problems you might encounter during your analysis.
Problem 1: Unexpected Signal in the this compound Channel (Crosstalk)
You observe a peak in the Multiple Reaction Monitoring (MRM) channel for this compound at the retention time of Sitagliptin (B1680988), even in samples containing only the unlabeled analyte.
Potential Causes:
-
Isotopic Contribution: Natural abundance of heavy isotopes (¹³C) in the Sitagliptin molecule can lead to a small percentage of molecules (M+6) having a mass that is detected in the this compound precursor ion channel.
-
Impurity in Sitagliptin Standard: The unlabeled Sitagliptin standard may contain trace amounts of this compound.
-
In-source Fragmentation: The analyte may fragment in the ion source, leading to ions that are detected in the internal standard channel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crosstalk in the this compound channel.
Problem 2: Non-Linear Calibration Curve, Especially at High Concentrations
The calibration curve for Sitagliptin deviates from linearity, particularly at the upper limits of quantification (ULOQ).
Potential Causes:
-
Detector Saturation: At high analyte concentrations, the MS detector can become saturated, leading to a non-linear response.
-
Significant Isotopic Contribution: The isotopic contribution from high concentrations of Sitagliptin to the this compound signal can become more pronounced, affecting the analyte/internal standard ratio.
Troubleshooting Steps:
-
Evaluate Isotopic Contribution: As detailed in Problem 1, quantify the contribution of high-concentration Sitagliptin to the this compound signal.
-
Extend the Calibration Range: Dilute the upper-end calibration standards and extend the calibration range to lower concentrations to see if linearity is achieved.
-
Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected range of Sitagliptin concentrations in the samples.
-
Apply a Mathematical Correction: If isotopic contribution is confirmed to be the cause, a mathematical correction can be applied to the data.
Experimental Protocols
Isotopic Contribution Assessment Protocol
-
Prepare a High-Concentration Unlabeled Sitagliptin Solution: Prepare a solution of unlabeled Sitagliptin at a concentration equivalent to the ULOQ of your assay. This solution should not contain any this compound.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Monitor MRM Transitions: Monitor the MRM transitions for both Sitagliptin and this compound.
-
Calculate Contribution: If a peak is observed in the this compound channel at the retention time of Sitagliptin, calculate the area of this peak as a percentage of the corresponding Sitagliptin peak area. This percentage represents the isotopic contribution.
-
% Contribution = (Area of d6 channel peak / Area of analyte channel peak) * 100
-
Quantitative Data Summary
The selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for selective and sensitive quantification. While the user specified this compound, the most commonly cited internal standard in the literature is Sitagliptin-d4. The principles of isotopic interference remain the same.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Sitagliptin | 408.1 | 235.0 | Positive | [1] |
| Sitagliptin | 408.2 | 193.0 | Positive | [2] |
| Sitagliptin-d4 | 412.2 | 239.1 | Positive | [2] |
| This compound (Predicted) | 414.2 | (Varies) | Positive |
Note: The product ion for this compound would need to be determined empirically during method development.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference (crosstalk) in the context of this compound?
A1: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled Sitagliptin contributes to the signal of the this compound internal standard. This is primarily due to the natural abundance of heavy isotopes, such as Carbon-13 (¹³C), in the Sitagliptin molecule. This can result in a small fraction of Sitagliptin molecules having a mass-to-charge ratio that overlaps with that of this compound, leading to artificially inflated internal standard signals and inaccurate quantification.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis.[3] Because this compound has nearly identical chemical and physical properties to Sitagliptin, it behaves similarly during sample preparation, chromatography, and ionization.[4] This allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.[5][6]
Q3: How can I minimize isotopic interference during method development?
A3: The most effective way to minimize isotopic interference is to achieve complete chromatographic separation between the analyte and any interfering peaks.[7] Optimizing the mobile phase composition, gradient, and column chemistry can help resolve these peaks. If chromatographic separation is not feasible, a mathematical correction for the isotopic contribution should be applied.
Q4: Could metabolites of Sitagliptin interfere with the analysis?
A4: Yes, it is possible. Sitagliptin is metabolized to a minor extent, with several metabolites identified.[8][9] If a metabolite has a mass-to-charge ratio that is close to that of Sitagliptin or this compound, and it is not chromatographically separated, it could potentially cause interference. During method validation, it is important to assess the selectivity of the assay in the presence of known metabolites.
Q5: What should I do if I suspect my this compound standard is impure?
A5: The isotopic purity of deuterated standards is crucial and should ideally be high (e.g., >98%).[10] If you suspect your this compound standard is contaminated with unlabeled Sitagliptin, you should first analyze a solution of the internal standard alone. If you observe a significant peak in the unlabeled Sitagliptin MRM channel, you should contact the supplier and obtain a new, high-purity standard with a certificate of analysis.[11][12]
Visualizations
Caption: Potential sources of isotopic interference in LC-MS/MS analysis.
References
- 1. High-throughput bioanalysis of sitagliptin in plasma using direct analysis in real time mass spectrometry and its application in the pharmacokinetic study thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. nebiolab.com [nebiolab.com]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. longdom.org [longdom.org]
- 9. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Mitigating matrix effects when using deuterated Sitagliptin as an internal standard
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting and mitigating matrix effects when using deuterated Sitagliptin (such as Sitagliptin-d4) as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using a deuterated internal standard like Sitagliptin-d4?
A1: The matrix effect in LC-MS/MS is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] While a deuterated internal standard (IS) like Sitagliptin-d4 is designed to co-elute with and behave similarly to the analyte (Sitagliptin), significant matrix effects can still lead to inaccurate and imprecise results.[3] This is because the analyte and the IS may not experience the exact same degree of ionization suppression or enhancement, especially in the presence of severe matrix effects or if there are slight differences in their chromatographic retention times.[4]
Q2: My quality control (QC) samples are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value). Could this be due to matrix effects even though I'm using a deuterated internal standard?
A2: Yes, this is a classic sign of uncompensated matrix effects.[3] While stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating for matrix effects, they are not always foolproof.[4] Potential causes include:
-
High Degree of Ion Suppression or Enhancement: Severe matrix effects can overwhelm the ability of the IS to compensate accurately.
-
Differential Matrix Effects: The analyte and the IS may be affected differently by the matrix components.
-
Chromatographic Separation of Analyte and IS: A slight separation between the analyte and IS peaks can expose them to different matrix components as they elute, leading to differential matrix effects.[4]
Q3: The peak area of my deuterated Sitagliptin internal standard is highly variable across different samples. What could be the cause?
A3: High variability in the internal standard response is a strong indicator that it is not adequately compensating for the matrix effect.[3] This suggests that the composition of the biological matrix is varying significantly from sample to sample, and these variations are impacting the ionization of the IS. A more robust sample preparation method may be necessary to remove these interfering components.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The most common and accepted method is the post-extraction spike experiment.[2][5] This involves comparing the response of the analyte and IS in a "clean" solution (neat solution) to their response when spiked into an extracted blank matrix sample. The ratio of these responses is known as the matrix factor.
Q5: What are the most effective strategies to mitigate matrix effects when analyzing Sitagliptin?
A5: A multi-pronged approach is often the most effective:
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Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts than protein precipitation.[6] For Sitagliptin in human plasma, liquid-liquid extraction with methyl tert-butyl ether (MTBE) has been shown to be effective.[7]
-
Chromatographic Optimization: Adjusting the HPLC or UHPLC conditions to separate Sitagliptin and its deuterated IS from co-eluting matrix components is crucial.[1] This can involve trying different columns, mobile phases, or gradient profiles.
-
Use of a Stable Isotope-Labeled Internal Standard: Using a deuterated internal standard like Sitagliptin-d4 is a fundamental strategy to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Poor accuracy and/or precision in QC samples | Uncompensated matrix effects leading to differential ionization of the analyte and IS.[3] | 1. Evaluate Matrix Factor: Perform a post-extraction spike experiment to quantify the matrix effect. 2. Improve Sample Preparation: Switch to a more rigorous extraction method (e.g., from protein precipitation to LLE or SPE).[6] 3. Optimize Chromatography: Modify the LC method to better separate the analyte and IS from interfering peaks.[1] |
| High variability in deuterated IS peak area | Inconsistent matrix effects across different samples.[3] | 1. Investigate Matrix Lots: Test different batches of blank matrix to see if the variability is lot-dependent. 2. Enhance Sample Cleanup: A more robust sample preparation method is needed to remove variable interfering components. |
| Low recovery of Sitagliptin and/or deuterated IS | Suboptimal extraction conditions.[5] | 1. Optimize Extraction Solvent/pH: Experiment with different solvents and adjust the pH to improve extraction efficiency. 2. For SPE: Ensure the correct sorbent, wash, and elution solvents are being used. Increase elution volume if necessary. |
| Analyte and IS peaks are not perfectly co-eluting | Deuterium isotope effect causing slight retention time differences.[4] | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition or temperature to improve co-elution. 2. Evaluate Impact: If a slight separation is unavoidable, ensure that there is no significant matrix effect in that region of the chromatogram by performing a post-column infusion experiment. |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for Sitagliptin and its deuterated internal standard (Sitagliptin-d4) in human plasma, synthesized from a study utilizing a highly sensitive LC-MS/MS method.[7]
Table 1: Recovery of Sitagliptin and Internal Standard (IS) from Human Plasma
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | %CV |
| Sitagliptin | 15 (LQC) | 79.51 | 5.22 |
| Sitagliptin | 300 (MQC) | 83.20 | 1.69 |
| Sitagliptin | 800 (HQC) | 81.65 | 3.45 |
| Sitagliptin-d4 (IS) | 1000 | 83.42 | 2.91 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation
Table 2: Matrix Effect of Sitagliptin and Internal Standard (IS) in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Matrix Effect (%) | %CV |
| Sitagliptin | 15 (LQC) | 104.64 | 6.42 |
| Sitagliptin | 300 (MQC) | 107.30 | 1.38 |
| Sitagliptin | 800 (HQC) | 105.92 | 2.51 |
| Sitagliptin-d4 (IS) | 1000 | 103.04 | 2.59 |
A matrix effect value close to 100% with a low %CV indicates minimal and consistent matrix interference.[7]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method
Objective: To quantitatively assess the degree of ion suppression or enhancement for Sitagliptin and deuterated Sitagliptin.[2][5]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Sitagliptin and deuterated Sitagliptin into the final reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., human plasma). Spike Sitagliptin and deuterated Sitagliptin into the extracted matrix samples just before the final evaporation and reconstitution step.
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Set C (Pre-Extraction Spike): Spike Sitagliptin and deuterated Sitagliptin into six different lots of blank matrix before performing the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100
-
Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100
-
Protocol 2: Sample Preparation of Sitagliptin from Human Plasma via Liquid-Liquid Extraction (LLE)
Objective: To extract Sitagliptin and deuterated Sitagliptin from human plasma with high recovery and minimal matrix effects.[7][8]
Methodology:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
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Add 25 µL of the internal standard solution (Sitagliptin-d4 in methanol).
-
Add 50 µL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
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Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
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Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
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Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for failing QC samples.
Caption: Workflow for matrix effect and recovery assessment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Addressing the stability of Sitagliptin-d6 in biological samples during storage
Welcome to the technical support center for the bioanalysis of Sitagliptin-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in biological samples during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
A1: The main concerns for the stability of this compound, a deuterated internal standard, revolve around maintaining its concentration and isotopic purity throughout the analytical workflow. Key concerns include degradation under various storage conditions (temperature, duration) and potential back-exchange of deuterium (B1214612) atoms with hydrogen from the sample matrix or solvents.
Q2: How stable is this compound in plasma at different storage temperatures?
A2: While specific long-term stability data for this compound is not extensively published, studies on the non-deuterated form, Sitagliptin (B1680988), provide a strong indication of its stability. Sitagliptin has been shown to be stable in human plasma under various storage conditions. For instance, it remains stable at room temperature for at least 24 hours, in a refrigerator (2-8 °C) for at least 62 days, and in a freezer at -20 °C for at least 62 days.[1] One study demonstrated stability in plasma at -70°C for up to 7 hours with minimal degradation.[2] Given the structural similarity, this compound is expected to exhibit comparable stability.
Q3: Can freeze-thaw cycles affect the stability of this compound?
A3: Yes, repeated freeze-thaw cycles can potentially impact the stability of analytes in biological samples. For Sitagliptin, studies have shown it to be stable for up to seven freeze-thaw cycles when stored at -20 °C.[1] Another study confirmed stability after three freeze-thaw cycles from -70°C to room temperature.[2] It is crucial to minimize the number of freeze-thaw cycles to maintain sample integrity.
Q4: Is this compound stable in the autosampler during an analytical run?
A4: Sitagliptin has demonstrated good stability in the autosampler. One study reported that Sitagliptin in processed plasma samples was stable for 48 hours in an autosampler tray.[1] Another study found both Sitagliptin and its deuterated internal standard, Sitagliptin-d4, to be stable for about 53 hours in an autosampler at 10°C.[3]
Q5: How should I prepare and store this compound stock and working solutions?
A5: Stock solutions of Sitagliptin and its internal standard have been found to be stable for 62 days at both room temperature and refrigerated conditions (2-8°C).[1] It is recommended to prepare stock solutions in a high-purity organic solvent such as methanol (B129727) or acetonitrile (B52724) and store them in tightly sealed containers at or below 2-8°C. Working solutions should be prepared fresh daily or their stability should be thoroughly evaluated under the intended use conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
Issue 1: Inconsistent or drifting internal standard response.
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Possible Cause: Degradation of this compound in the biological matrix or in the processed sample.
-
Troubleshooting Steps:
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Verify Storage Conditions: Ensure that all biological samples have been consistently stored at the appropriate temperature (-20°C or lower) and that the number of freeze-thaw cycles has been minimized.
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Assess Autosampler Stability: If the drift is observed over a long analytical run, perform an autosampler stability experiment by re-injecting the same set of processed samples at the beginning and end of the run.
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Check for Contaminants: Ensure that the collection tubes and storage containers are free from contaminants that could catalyze degradation.
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-
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Possible Cause: Issues with the LC-MS/MS system.
-
Troubleshooting Steps:
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System Suitability: Inject a freshly prepared solution of this compound to verify system performance (peak shape, retention time, and response).
-
Clean the Ion Source: A dirty ion source can lead to inconsistent ionization and signal drift.
-
-
Issue 2: Presence of unlabeled Sitagliptin in this compound standard.
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Possible Cause: Isotopic back-exchange or impurity in the deuterated standard.
-
Troubleshooting Steps:
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Analyze the Standard: Inject a high concentration of the this compound standard and monitor for the mass transition of unlabeled Sitagliptin. The response should be negligible.
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Evaluate pH: Avoid strongly acidic or basic conditions during sample preparation and in the mobile phase, as these can promote the exchange of deuterium with hydrogen.[4]
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Contact the Supplier: If significant unlabeled analyte is detected, contact the supplier of the deuterated standard for a certificate of analysis and information on isotopic purity.
-
-
Quantitative Data Summary
The following tables summarize the stability of Sitagliptin under various conditions, which can be considered a reliable proxy for the stability of this compound.
Table 1: Stability of Sitagliptin in Human Plasma
| Storage Condition | Duration | Analyte Concentration Stability (%) | Reference |
| Room Temperature | 24 hours | Within acceptable limits | [1] |
| Refrigerated (2-8°C) | 62 days | Within acceptable limits | [1] |
| Frozen (-20°C) | 62 days | Within acceptable limits | [1] |
| Frozen (-70°C) | 7 hours | 96.77% - 99.61% | [2] |
| Freeze-Thaw Cycles (-20°C) | 7 cycles | Within acceptable limits | [1] |
| Freeze-Thaw Cycles (-70°C) | 3 cycles | 97.71% - 103.73% | [2] |
| Autosampler | 48 hours | Within acceptable limits | [1] |
| Autosampler (10°C) | 53 hours | Stable | [3] |
Table 2: Stability of Sitagliptin Stock Solutions
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | 62 days | Stable | [1] |
| Refrigerated (2-8°C) | 62 days | Stable | [1] |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability
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Sample Preparation: Spike a pooled blank biological matrix with this compound at low and high quality control (QC) concentrations.
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Initial Analysis: Analyze a set of these freshly prepared QC samples (Cycle 0).
-
Freeze-Thaw Cycles:
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Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
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Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
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Repeat this process for the desired number of cycles (e.g., 3 to 5 cycles).
-
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Analysis: After each specified number of cycles, process and analyze the QC samples.
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Data Evaluation: Compare the mean concentration of the QC samples at each freeze-thaw cycle to the mean concentration of the baseline (Cycle 0) samples. The deviation should be within acceptable limits (typically ±15%).
Protocol 2: Evaluation of Autosampler Stability
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Sample Preparation: Process a set of low and high QC samples as you would for a typical analytical run.
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Initial Injection: Inject the processed QC samples at the beginning of the analytical run (Time 0).
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Storage in Autosampler: Leave the remaining processed QC samples in the autosampler at the set temperature for the expected duration of a typical run (e.g., 24, 48 hours).
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Final Injection: Re-inject the same QC samples at the end of the specified duration.
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Data Evaluation: Compare the peak area response of this compound and the analyte-to-internal standard area ratio at the final time point to the initial time point. The difference should be within acceptable limits.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound signals.
References
- 1. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Sitagliptin-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source conditions for the analysis of Sitagliptin-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Sitagliptin and this compound?
A1: For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. Sitagliptin is typically monitored in positive ionization mode. The most common transitions are:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Sitagliptin | 408.0, 408.1, 408.14, 408.2 | 174.0, 193.0, 235.0, 127.01 |
| Sitagliptin-d4 | 412.0, 412.1, 412.2 | 174.0, 197.0, 239.0, 239.1 |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. It is crucial to determine the optimal transitions on your specific instrument.[1][2][3][4][5]
Q2: Why is my this compound internal standard eluting at a different retention time than Sitagliptin?
A2: This phenomenon is known as the chromatographic isotope effect. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the physicochemical properties of the molecule.[6] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[6] While this shift is often minimal, it can become problematic if the analyte and internal standard elute in a region with variable matrix effects, potentially compromising quantitative accuracy.[6]
Q3: How can I minimize the chromatographic separation between Sitagliptin and this compound?
A3: While completely eliminating the isotope effect can be challenging, the following steps can help minimize the retention time difference:
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Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes reduce the separation.
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Evaluate Different Columns: The degree of separation can be dependent on the stationary phase chemistry. Testing different C18 columns or even alternative chemistries might be beneficial.
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Consider a Different Internal Standard: If significant chromatographic shifts persist and affect data quality, using a ¹³C-labeled internal standard, which is less prone to these shifts, could be an alternative.
Q4: What are the key electrospray ionization (ESI) source parameters to optimize for this compound analysis?
A4: To achieve optimal sensitivity and a stable signal for this compound, the following ESI source parameters should be systematically optimized:
-
Ion Spray Voltage: This voltage is critical for generating a stable spray. An optimized voltage will maximize the signal for your analyte.
-
Gas Flow Rates (Nebulizer and Heater/Drying Gas): These gases are crucial for the desolvation of the ESI droplets to form gas-phase ions.
-
Source Temperature: The temperature of the drying gas also plays a significant role in the desolvation process.
-
Curtain Gas: This gas helps to prevent solvent droplets and neutral contaminants from entering the mass spectrometer.
-
Collision Gas Pressure: This parameter is important for the fragmentation of the precursor ion in the collision cell.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Suboptimal ESI source parameters. | Systematically optimize ion spray voltage, gas flows, and source temperature. |
| Incorrect MRM transitions. | Confirm the precursor and product ions for this compound on your instrument. | |
| Sample preparation issues. | Ensure proper extraction and reconstitution of the internal standard. | |
| Inconsistent or Unstable Signal | Unstable electrospray. | Adjust the ion spray voltage and nebulizer gas flow to achieve a stable spray. Check for blockages in the ESI probe. |
| Contaminated source components. | Clean the ion source components, including the capillary, skimmer, and lenses. | |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Column issues (e.g., contamination, void). | Flush the column or replace it if necessary. |
| Inappropriate injection solvent. | Ensure the injection solvent is not significantly stronger than the initial mobile phase.[7] | |
| Extra-column effects. | Check for issues with tubing, fittings, or the detector cell.[7] | |
| Ion Suppression or Enhancement | Matrix effects from the biological sample. | Optimize the sample preparation method to remove interfering matrix components. Adjust chromatographic conditions to separate this compound from the interfering species. |
| Co-elution with other compounds. | Modify the chromatographic gradient to improve separation. |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimizing ESI source parameters using direct infusion of this compound.
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Prepare a standard solution of this compound in a solvent similar to the initial mobile phase conditions at a concentration that provides a stable and sufficient signal.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to monitor the desired precursor ion of this compound.
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Optimize one parameter at a time while keeping others constant. Record the signal intensity for each adjustment.
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Ion Spray Voltage: Start with a typical value (e.g., 4500 V) and adjust it up and down to find the voltage that gives the maximum and most stable signal.
-
Source Temperature: Begin with a moderate temperature (e.g., 500 °C) and vary it to find the optimal setting for desolvation without causing thermal degradation.[2]
-
Nebulizer and Heater Gas Flow: Adjust the gas flow rates to maximize the signal intensity.
-
Curtain Gas: Optimize the curtain gas to minimize background noise and maximize the analyte signal.
-
-
Fine-tune the parameters by making small adjustments to the combination of settings that yielded the best results.
Protocol 2: Optimization of Collision Energy (CE) and Declustering Potential (DP)
-
Infuse the this compound standard solution as described in Protocol 1.
-
Set the mass spectrometer to monitor the precursor ion of this compound.
-
Ramp the Declustering Potential (DP) (also known as cone voltage or fragmentor voltage) and monitor the intensity of the precursor ion. Select the DP that gives the highest intensity without significant in-source fragmentation.
-
Select the precursor ion and perform a product ion scan.
-
Ramp the Collision Energy (CE) and monitor the intensity of the various product ions. Identify the CE that produces the highest intensity for the desired product ion(s).
-
Repeat for Sitagliptin to ensure the optimized parameters are suitable for both the analyte and the internal standard.
Quantitative Data Summary
The following table summarizes typical MS source parameters found in published LC-MS/MS methods for Sitagliptin analysis. These values should be used as a starting point for optimization on your specific instrument.
| Parameter | Typical Value/Range |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 - 550 °C[8] |
| Nebulizer Gas (GS1) | 30 - 55 psi[2][8] |
| Heater Gas (GS2) | 55 psi[8] |
| Curtain Gas (CUR) | 20 - 30 psi[2][8] |
| Collision Associated Dissociation (CAD) Gas | 6 psi[2] |
| Dwell Time | 200 msec[2] |
Visualizations
Caption: Experimental workflow for optimizing MS source conditions.
Caption: Logical workflow for troubleshooting common analysis issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Overcoming poor chromatographic peak shape for Sitagliptin and its deuterated standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor chromatographic peak shape for Sitagliptin and its deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape, especially peak tailing, for Sitagliptin?
Sitagliptin is a basic compound with a pKa value in the range of 7.7 to 8.78.[1][2][3][4] The primary cause of peak tailing for basic compounds like Sitagliptin is secondary ionic interactions between the protonated analyte and ionized residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[5][6][7] These interactions create a secondary, weaker retention mechanism, which delays the elution of a portion of the analyte molecules, resulting in an asymmetrical, tailing peak. Other common issues include peak fronting, often caused by sample overload or an injection solvent stronger than the mobile phase, and split peaks, which can indicate a blocked column frit or other system issues.[7][8][9]
Q2: Why might my deuterated Sitagliptin standard show a slightly different retention time or peak shape?
Ideally, a deuterated internal standard should have chemical and physical properties nearly identical to the analyte, leading to co-elution.[10] However, a phenomenon known as the "isotopic effect" can sometimes cause slight chromatographic separation from the non-deuterated compound. This is more likely if deuterium (B1214612) atoms are numerous or located at a site involved in the interaction with the stationary phase. While significant peak shape degradation is uncommon, any chromatographic issue affecting Sitagliptin will also affect its deuterated standard. Optimizing the method to achieve a sharp, symmetrical peak for Sitagliptin will typically resolve any issues with the standard as well.
Q3: How does mobile phase pH critically influence the peak shape of Sitagliptin?
Mobile phase pH is the most critical factor for controlling the peak shape of basic analytes. At a mid-range pH (e.g., above 4 and below 7), the silanol groups (pKa ~3.5-4.5) on the silica (B1680970) surface are deprotonated and negatively charged, while Sitagliptin (pKa ~7.7-8.8) is protonated and positively charged, leading to strong ionic interactions and severe peak tailing.[5][6][11] By operating at a low pH (e.g., 2.5 - 3.5), the silanol groups are fully protonated (neutral), minimizing these secondary interactions and resulting in a significantly improved, symmetrical peak shape.[5][6][12]
Q4: What role does the HPLC/UPLC column play in achieving good peak symmetry?
The choice of column is crucial. Modern columns made from high-purity, "Type B" silica have a lower metal content and fewer acidic silanol sites, which inherently provide better peak shapes for basic compounds.[5][11] Furthermore, columns that are "end-capped" have had their residual silanol groups chemically derivatized to be much less polar and reactive, further reducing the potential for secondary interactions.[6][7] For particularly challenging separations, columns with polar-embedded or polar-endcapped stationary phases can offer additional shielding of the silica surface.[13]
Q5: Can my sample preparation or injection solvent be the cause of poor peak shape?
Absolutely. The composition of the solvent used to dissolve the sample is a critical factor.[14] If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion, including fronting, splitting, and broadening.[9][15][16] For best results, the sample should be dissolved in a solvent that is as weak as or weaker than the mobile phase. Whenever possible, dissolving the sample directly in the initial mobile phase is the recommended practice.[14]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is the most common issue when analyzing Sitagliptin. This guide provides a systematic approach to diagnose and resolve the problem.
Caption: Workflow for troubleshooting peak tailing of Sitagliptin.
Guide 2: Correcting Peak Fronting
Peak fronting is typically related to sample concentration or solvent effects.
Caption: Workflow for troubleshooting peak fronting.
Guide 3: Eliminating Split Peaks
Split peaks often point to a physical problem in the flow path or a severe solvent mismatch.
Caption: Workflow for troubleshooting split peaks.
Data Presentation
Table 1: Summary of Published Chromatographic Conditions for Sitagliptin Analysis
| Parameter | Method 1[12] | Method 2[17] | Method 3[18] | Method 4[1] |
| Technique | RP-HPLC | RP-HPLC | UPLC | RP-HPLC |
| Column | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) | Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) | Symmetry C18 (100mm x 2.1mm, 2.2µm) | Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (70:30 v/v) | Methanol : Phosphate Buffer (35:65 v/v) | Methanol (20%) in buffer | Methanol : 0.01M KH2PO4 (50:50 v/v) |
| pH | 2.8 | 4.2 | 3.5 | 2.5 (adjusted with Orthophosphoric Acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min | 0.7 mL/min |
| Detection (UV) | 255 nm | 266 nm | 220 nm | 267 nm |
| Temperature | Ambient | Ambient | 50°C | Not Specified |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Lower mobile phase pH to 2.5-3.5.[5][12] Use a modern, high-purity, end-capped column.[5][6] |
| Mobile phase pH is too close to analyte pKa. | Adjust pH to be at least 2 units away from the analyte's pKa.[8] | |
| Column contamination. | Flush the column with a strong solvent or replace it. Use a guard column.[14] | |
| Extra-column dead volume. | Use shorter, narrower internal diameter tubing and ensure fittings are correct.[13][14] | |
| Peak Fronting | Sample overload (mass or volume). | Reduce injection volume or dilute the sample.[8][19] |
| Injection solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase.[14][16] | |
| Column bed collapse/damage. | Replace the column.[8][19] | |
| Split Peaks | Partially blocked column inlet frit. | Reverse flush the column. Filter all samples and mobile phases.[9][14] |
| Severe injection solvent mismatch. | Ensure sample solvent is weaker than or matches the mobile phase.[9][15] | |
| Column void or damage. | Replace the column.[9] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Symmetrical Peak Shape
This protocol is a robust starting point based on established methods for achieving excellent peak shape for Sitagliptin.[1][12]
-
Mobile Phase Preparation:
-
Aqueous Component: Prepare a 20 mM potassium dihydrogen phosphate (KH2PO4) buffer.
-
Dissolve the appropriate amount of KH2PO4 in HPLC-grade water.
-
Adjust the pH to 2.8 using ortho-phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Organic Component: HPLC-grade Acetonitrile.
-
Final Mobile Phase: Mix the Phosphate Buffer and Acetonitrile in a ratio of 30:70 (v/v). Degas the final mobile phase using sonication or vacuum degassing.
-
-
Sample Preparation:
-
Prepare a stock solution of Sitagliptin standard at 1 mg/mL in the mobile phase.
-
Perform serial dilutions with the mobile phase to achieve the desired working concentration (e.g., 50 µg/mL).
-
Ensure the deuterated standard is prepared in the same manner.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 150 x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 266 nm.[17]
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the Sitagliptin standard and deuterated standard solutions.
-
Evaluate the peak shape, aiming for a USP tailing factor between 0.9 and 1.2.
-
References
- 1. ijcsrr.org [ijcsrr.org]
- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. scielo.br [scielo.br]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. silicycle.com [silicycle.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. ijarmps.org [ijarmps.org]
- 13. chromtech.com [chromtech.com]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. halocolumns.com [halocolumns.com]
- 17. ijpbs.com [ijpbs.com]
- 18. Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Analysis of Sitagliptin with Sitagliptin-d6 Internal Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating and correcting for isotopic cross-contribution when using Sitagliptin-d6 as an internal standard in the quantitative analysis of Sitagliptin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of Sitagliptin, where six hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" internal standard for the bioanalysis of Sitagliptin, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Because its physicochemical properties are very similar to the unlabeled analyte (Sitagliptin), it can effectively compensate for variability during sample preparation, chromatography, and ionization.[1][3]
Q2: What is isotopic cross-contribution (cross-talk)?
A2: Isotopic cross-contribution, or cross-talk, refers to the interference between the mass spectrometric signals of an analyte and its stable isotope-labeled internal standard.[4][5][6] This can occur in two ways:
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Analyte to Internal Standard: Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled Sitagliptin can contribute to the signal of the this compound internal standard.[4][7]
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Internal Standard to Analyte: The this compound reference material may contain a small amount of unlabeled Sitagliptin as an impurity.[4][8]
Q3: Why is it important to investigate and correct for isotopic cross-contribution?
A3: Isotopic cross-contribution can lead to inaccurate and unreliable quantitative results.[4][5] Specifically, the contribution of the analyte's signal to the internal standard can cause non-linear calibration curves, particularly at high analyte concentrations, and result in a negative bias in the calculated concentrations.[5][7] Failure to address this can compromise the validity of pharmacokinetic and other clinical studies.
Q4: How can I detect isotopic cross-contribution in my assay?
A4: Isotopic cross-contribution can be detected by:
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Analyzing a high concentration standard of unlabeled Sitagliptin: Prepare a sample containing the highest concentration of Sitagliptin from your calibration curve without the this compound internal standard. Analyze this sample and monitor the mass transition for this compound. A significant signal indicates contribution from the analyte to the internal standard.
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Analyzing the this compound working solution: Prepare a sample containing only the this compound working solution. Monitor the mass transition for unlabeled Sitagliptin. A signal here indicates the presence of the unlabeled analyte as an impurity in the internal standard.
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Observing non-linear calibration curves: If your calibration curve shows a consistent deviation from linearity, especially at the higher concentration end, it could be a sign of isotopic cross-contribution.[5][7]
Q5: What are the common strategies to correct for or mitigate isotopic cross-contribution?
A5: Several strategies can be employed:
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Increase the concentration of the internal standard: Using a higher concentration of this compound can minimize the relative impact of the cross-contribution from the analyte.[7][9]
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Use a non-linear calibration model: A quadratic or other appropriate non-linear regression model can be used to fit the calibration curve, which may more accurately reflect the relationship between the analyte and internal standard responses in the presence of cross-talk.[4][5]
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Monitor a different isotope of the internal standard: It may be possible to select a precursor ion for the SIL-IS that has minimal or no isotopic contribution from the analyte.[7][9]
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Mathematical correction: A correction factor can be experimentally determined and applied to the peak areas to account for the cross-contribution.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor linearity of the calibration curve, especially at high concentrations. | Isotopic cross-contribution from high concentrations of Sitagliptin to the this compound signal.[5][7] | 1. Confirm the cross-contribution by injecting a high concentration standard of Sitagliptin without the internal standard. 2. Increase the concentration of the this compound working solution.[7][9] 3. Evaluate the use of a non-linear (e.g., quadratic) calibration curve fit.[4][5] |
| High background signal observed for the internal standard in blank samples. | Contamination of the LC-MS system or carryover from a previous injection. | 1. Inject a series of blank solvent injections to assess carryover. 2. Optimize the autosampler and column wash methods. |
| Inconsistent peak area ratios for quality control (QC) samples. | 1. Inconsistent pipetting or sample preparation. 2. Instability of the analyte or internal standard in the matrix or stock solutions. 3. Variable isotopic cross-contribution affecting different concentration levels differently. | 1. Review and ensure consistency in sample preparation procedures. 2. Perform stability experiments (e.g., freeze-thaw, bench-top) to confirm analyte and internal standard stability. 3. Investigate and correct for isotopic cross-contribution as described in the FAQs. |
| Signal for unlabeled Sitagliptin detected in the this compound working solution. | The this compound reference material contains unlabeled Sitagliptin as an impurity.[8] | 1. Quantify the percentage of unlabeled Sitagliptin in the internal standard. 2. If the contribution is significant, subtract the response of the impurity from the analyte response in all samples. 3. Consider purchasing a new batch of this compound with higher isotopic purity. |
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for Sitagliptin and this compound
| Parameter | Sitagliptin (Analyte) | This compound (Internal Standard) |
| Precursor Ion (Q1) m/z | 408.1 | 414.1 (assuming d6) |
| Product Ion (Q3) m/z | 235.1 | 235.1 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Note: The exact m/z values may vary slightly depending on the specific deuteration pattern of the internal standard (e.g., Sitagliptin-d4 is also common[1][10]) and the instrument calibration. The product ion is often the same as it originates from a part of the molecule that is not deuterated.
Table 2: Example Data for Investigating Analyte-to-Internal Standard Cross-Contribution
| Sample Description | Concentration of Sitagliptin (ng/mL) | Concentration of this compound (ng/mL) | Peak Area of Sitagliptin (Analyte Transition) | Peak Area of this compound (IS Transition) | % Cross-Contribution |
| Blank + IS | 0 | 100 | 0 | 500,000 | N/A |
| ULOQ + IS | 1000 | 100 | 2,500,000 | 512,500 | 2.5% |
| ULOQ without IS | 1000 | 0 | 2,500,000 | 12,500 | N/A |
% Cross-Contribution = [(Peak Area of IS in ULOQ without IS) / (Peak Area of IS in Blank + IS)] x 100
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
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Stock Solutions: Prepare individual stock solutions of Sitagliptin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions:
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Prepare a series of working standard solutions for the calibration curve by serially diluting the Sitagliptin stock solution with the appropriate solvent.
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Prepare at least four levels of quality control (QC) working solutions (Lower Limit of Quantification - LLOQ, Low, Medium, and High) from a separate Sitagliptin stock solution.[3]
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Prepare a working solution of this compound at a constant concentration.
-
-
Spiking into Matrix:
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Prepare calibration standards by spiking a small volume (e.g., 5% of the total volume) of the appropriate Sitagliptin working standard solution into blank biological matrix (e.g., human plasma). A typical calibration curve consists of a blank, a zero sample (with internal standard), and at least six non-zero concentration levels.[3]
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Prepare QC samples by spiking the corresponding QC working solutions into the blank matrix.
-
Protocol 2: Sample Preparation (Protein Precipitation)
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Pipette 100 µL of study sample, calibration standard, or QC sample into a microcentrifuge tube.
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Add 20 µL of the this compound working solution to all samples except the blank.
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Vortex briefly to mix.
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Add 300 µL of acetonitrile (B52724) (or other suitable protein precipitation agent) to each tube.
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Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).
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Inject an aliquot onto the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for investigating isotopic cross-contribution.
Caption: Logical relationship of isotopic cross-contribution from analyte to internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. capa.org.tw [capa.org.tw]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
Technical Support Center: Strategies to Improve the Recovery of Sitagliptin and Sitagliptin-d6 from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Sitagliptin (B1680988) and its deuterated internal standard, Sitagliptin-d6, from plasma samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of Sitagliptin and this compound from plasma, offering potential causes and actionable solutions.
Issue 1: Low Recovery with Protein Precipitation (PP)
Symptoms:
-
Consistently low recovery (<80%) of Sitagliptin and/or this compound.
-
High variability in recovery between replicate samples.
| Potential Cause | Recommended Solution |
| Inadequate Volume of Precipitating Agent | Increase the solvent-to-plasma ratio. A common and effective ratio is 3:1 (e.g., 300 µL of acetonitrile (B52724) for 100 µL of plasma). In some cases, increasing this to 4:1 may improve recovery. |
| Inefficient Protein Disruption | Ensure vigorous and immediate vortexing for at least 1 minute after adding the precipitating agent. This helps create a fine, dispersed protein pellet and maximizes the release of the analyte. |
| Suboptimal Precipitating Agent | While acetonitrile is widely used and effective for Sitagliptin, methanol (B129727) can be an alternative.[1] Consider testing methanol or a combination of solvents if acetonitrile yields poor results. |
| Precipitation at Room Temperature | Performing the protein precipitation step at a lower temperature (e.g., on ice or at 4°C) can enhance protein removal and may improve analyte recovery. |
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
Symptoms:
-
Poor and inconsistent recovery of the analyte and internal standard.
-
Formation of an emulsion layer that is difficult to separate.
| Potential Cause | Recommended Solution |
| Suboptimal pH of the Aqueous Phase | Sitagliptin is a basic compound. Adjust the pH of the plasma sample to a basic range (pH 9-11) before extraction. This ensures the analyte is in its neutral, more organo-soluble form, facilitating its transfer into the organic solvent. This can be achieved by adding a small volume of a basic solution like 5M NaOH or ammonium (B1175870) hydroxide. |
| Inappropriate Extraction Solvent | Methyl tert-butyl ether (MTBE) has been shown to provide good recovery for Sitagliptin.[2] A mixture of ethyl acetate (B1210297) and n-hexane (e.g., 80:20 v/v) is another option.[3] If recovery is low, consider testing different solvents or solvent combinations. |
| Insufficient Mixing | Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 2-5 minutes). This maximizes the surface area for the analyte to partition into the organic layer. |
| Emulsion Formation | To break an emulsion, try the following: Centrifuge at a higher speed and/or for a longer duration. Add a small amount of salt (e.g., sodium chloride) to the aqueous layer. Place the sample in an ultrasonic bath for a few minutes. |
Issue 3: Low Recovery with Solid-Phase Extraction (SPE)
Symptoms:
-
Analyte is lost during the loading or washing steps.
-
Incomplete elution of the analyte from the SPE cartridge.
| Potential Cause | Recommended Solution |
| Incorrect Sorbent Selection | For Sitagliptin, a reversed-phase sorbent like Oasis HLB or a C18 cartridge is suitable. Ensure the chosen sorbent is appropriate for the physicochemical properties of the analyte. |
| Improper Sample pH during Loading | For reversed-phase SPE, the sample should be at a pH where Sitagliptin is in its neutral form to ensure good retention. Adjusting the plasma sample to a basic pH before loading is recommended. For cation-exchange SPE, the sample should be at an acidic pH to ensure the analyte is positively charged. |
| Wash Solvent is Too Strong | The wash solvent may be eluting the analyte along with interferences. Decrease the organic content of the wash solvent or use a weaker solvent. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic strength of the elution solvent or use a solvent with a different selectivity. For cation-exchange SPE, a high pH or high salt concentration in the elution buffer may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for Sitagliptin and this compound from plasma?
A1: The choice of extraction method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and available equipment.
-
Protein Precipitation (PP) is the simplest and fastest method, making it suitable for high-throughput analysis.[4]
-
Liquid-Liquid Extraction (LLE) often provides cleaner extracts than PP and can yield high recovery rates with proper optimization of pH and solvent.[2]
-
Solid-Phase Extraction (SPE) typically yields the cleanest extracts, which can minimize matrix effects and improve assay sensitivity. SPE can achieve very high recovery (>90%) but is generally more time-consuming and expensive than PP or LLE.
Q2: Why is pH adjustment so critical for the extraction of Sitagliptin?
A2: Sitagliptin is a basic compound with a pKa of approximately 7.7. Its charge state, and therefore its solubility in different solvents, is highly dependent on the pH of the solution.
-
In LLE , a basic pH ensures Sitagliptin is in its neutral form, making it more soluble in organic extraction solvents.
-
In reversed-phase SPE , a basic pH is also necessary for the neutral form to be retained on the non-polar sorbent.
-
In cation-exchange SPE , an acidic pH is required to ensure Sitagliptin is positively charged and can bind to the negatively charged sorbent.
Q3: What is the role of the deuterated internal standard (this compound)?
A3: A deuterated internal standard like this compound is crucial for accurate and precise quantification in bioanalysis. It has nearly identical chemical and physical properties to Sitagliptin and will behave similarly during extraction, chromatography, and ionization in the mass spectrometer. This allows it to compensate for variations in extraction recovery and for matrix effects, which can suppress or enhance the analyte signal.
Q4: Can I use the same extraction method for both Sitagliptin and this compound?
A4: Yes, a properly developed extraction method will be suitable for both the analyte and its deuterated internal standard. Since their physicochemical properties are nearly identical, they should exhibit very similar extraction behavior.
Q5: What are matrix effects and how can I minimize them?
A5: Matrix effects are the alteration of the ionization efficiency of the analyte by co-eluting compounds from the biological matrix (plasma). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects:
-
Use a more efficient sample cleanup method like SPE to remove interfering substances.
-
Optimize chromatographic conditions to separate the analyte from matrix components.
-
Use a stable isotope-labeled internal standard (like this compound) which will be similarly affected by the matrix, thus correcting for the effect.
Data Presentation
Table 1: Comparison of Extraction Methods for Sitagliptin Recovery from Plasma
| Extraction Method | Typical Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PP) | High (often >80%) | Fast, simple, inexpensive, high-throughput. | Less clean extract, potential for significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 66 - 83%[2][3] | Cleaner extract than PP, good recovery with optimization. | More labor-intensive than PP, potential for emulsion formation, requires solvent evaporation and reconstitution. |
| Solid-Phase Extraction (SPE) | >90% | Cleanest extract, lowest matrix effects, can concentrate the sample. | Most time-consuming, highest cost, requires method development. |
Experimental Protocols
Protocol 1: Protein Precipitation (PP) with Acetonitrile[4]
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Spike the plasma with the working solution of this compound.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Immediately vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with MTBE[2]
-
Sample Preparation: In a suitable tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add the working solution of this compound.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 50 µL of 5M NaOH) to adjust the pH to the 9-11 range. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase or reconstitution solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) with Oasis HLB
-
Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water.
-
Load: Load the pre-treated sample directly onto an Oasis HLB µElution plate or cartridge without prior conditioning and equilibration.
-
Wash: Wash the sorbent with 200 µL of 5% methanol in water to remove interferences.
-
Elute: Elute Sitagliptin and this compound with two aliquots of 25 µL of methanol.
-
Dilution: Dilute the eluate as needed for LC-MS/MS analysis.
Visualizations
Caption: General workflow for Sitagliptin plasma sample preparation.
Caption: Decision tree for troubleshooting low recovery of Sitagliptin.
References
- 1. Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Dealing with co-eluting interferences in Sitagliptin bioanalysis with a deuterated IS
Welcome to the technical support center for the bioanalysis of Sitagliptin. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantitative analysis of Sitagliptin in biological matrices, particularly when dealing with co-eluting interferences using a deuterated internal standard (IS).
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in Sitagliptin bioanalysis?
A1: The most frequently encountered co-eluting interference in Sitagliptin bioanalysis is Metformin , a commonly co-administered antidiabetic drug.[1][2] Due to their different physicochemical properties, achieving baseline separation between the highly polar Metformin and the less polar Sitagliptin on a single reversed-phase column can be challenging.[3] Other potential interferences include Sitagliptin's metabolites and degradation products, although these are often present at much lower concentrations.[4] In some cases, other co-administered drugs like Pioglitazone may also pose a separation challenge depending on the chromatographic conditions.[5]
Q2: Why is a deuterated internal standard, such as Sitagliptin-d4, recommended for Sitagliptin bioanalysis?
A2: A deuterated internal standard (IS) like Sitagliptin-d4 is considered the "gold standard" for the bioanalysis of Sitagliptin.[6] This is because its physicochemical properties are nearly identical to the analyte. This similarity ensures that the IS and the analyte behave in the same way during sample preparation, chromatography, and ionization in the mass spectrometer.[7] Consequently, a deuterated IS can effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to higher accuracy and precision in the quantification of Sitagliptin.[6][7] Structural analogs, while sometimes used, may not co-elute perfectly with the analyte and can be affected differently by matrix components, potentially compromising the reliability of the results.[8]
Q3: What are "matrix effects," and how do they impact Sitagliptin bioanalysis?
A3: Matrix effects are a common source of error in LC-MS/MS bioanalysis and refer to the alteration of the ionization efficiency of the analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine).[9] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[9] In the context of Sitagliptin bioanalysis, endogenous components of the plasma, such as phospholipids (B1166683), or co-administered drugs can co-elute with Sitagliptin and its deuterated IS, leading to inaccurate quantification if not properly addressed.[10] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate the impact of matrix effects.[10]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for Sitagliptin.
Possible Causes and Solutions:
-
Cause: Secondary interactions with residual silanols on the column.
-
Solution:
-
Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Sitagliptin (pKa ≈ 7.7).[11] Using a lower pH can help to reduce these interactions.
-
Incorporate a volatile basic modifier, such as ammonium (B1175870) hydroxide, into the mobile phase.
-
Consider using a column with advanced end-capping or a different stationary phase chemistry.
-
-
-
Cause: Sample solvent is stronger than the mobile phase.
-
Solution: Reconstitute the final sample extract in a solvent that is of equal or lesser strength than the initial mobile phase.
-
-
Cause: Column overload.
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
-
Problem 2: Inconsistent or low signal intensity for both Sitagliptin and the deuterated IS (Sitagliptin-d4).
Possible Causes and Solutions:
-
Cause: Significant ion suppression from the sample matrix.
-
Solution:
-
Improve Sample Preparation: Enhance the sample cleanup process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing phospholipids and other interferences compared to simple protein precipitation.[12]
-
Optimize Chromatography: Modify the chromatographic method to separate Sitagliptin and its IS from the region of major ion suppression. This can be achieved by adjusting the mobile phase gradient or using a different column.[9]
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.
-
-
Problem 3: Co-elution of an interfering peak with Sitagliptin.
Possible Causes and Solutions:
-
Cause: Inadequate chromatographic separation from a co-administered drug (e.g., Metformin) or a metabolite.
-
Solution:
-
Method Optimization: Adjust the mobile phase composition (e.g., pH, organic solvent ratio) and gradient profile to improve resolution.
-
Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl, HILIC) to achieve better separation.
-
Utilize a Deuterated IS: Even with co-elution, a deuterated IS that perfectly co-elutes with the analyte will experience the same degree of ion suppression or enhancement, thus providing accurate quantification.[7] The key is to ensure the IS truly co-elutes with the analyte.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data from a validated LC-MS/MS method for the determination of Sitagliptin in human plasma using Sitagliptin-d4 as the internal standard.
Table 1: Precision and Accuracy of the LC-MS/MS Method for Sitagliptin [13]
| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 5 | 3.72 | 105.94 | 9.87 | 100.23 |
| Low QC | 15 | 1.52 | 95.70 | 1.81 | 97.20 |
| Medium QC | 300 | 2.59 | 101.33 | 3.45 | 99.87 |
| High QC | 800 | 2.01 | 99.88 | 2.98 | 98.99 |
Table 2: Recovery and Matrix Effect of Sitagliptin and its Deuterated Internal Standard [13]
| Analyte | QC Concentration (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Sitagliptin | 15 | 79.51 | 5.22 | 104.64 | 6.42 |
| Sitagliptin | 300 | 83.20 | 1.69 | 107.30 | 1.38 |
| Sitagliptin | 800 | 81.95 | 3.54 | 105.98 | 2.15 |
| Sitagliptin-d4 | 1000 | 83.42 | 2.91 | 103.04 | 2.59 |
Detailed Experimental Protocol
This section provides a detailed methodology for a validated LC-MS/MS assay for the quantification of Sitagliptin in human plasma.
1. Preparation of Stock and Working Solutions [14]
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Sitagliptin and Sitagliptin-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Sitagliptin stock solution with 50% acetonitrile (B52724) to prepare working standards at concentrations ranging from 50 to 10,000 ng/mL.
-
Internal Standard Working Solution: Dilute the Sitagliptin-d4 stock solution with 50% acetonitrile to a final concentration of 1000 ng/mL.
2. Sample Preparation (Liquid-Liquid Extraction) [14]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Sitagliptin-d4 internal standard working solution (1000 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
3. LC-MS/MS Instrumentation and Conditions [13][14]
-
Liquid Chromatography:
-
System: A validated HPLC or UPLC system.
-
Column: Kinetex® C18 (or equivalent), 100 Å, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase: A 1:1 (v/v) mixture of 5 mM ammonium acetate (B1210297) with 0.04% formic acid in water and acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Elution Mode: Isocratic.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sitagliptin: m/z 408.2 → 235.1
-
Sitagliptin-d4 (IS): m/z 412.2 → 239.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Source Temperature: 550 °C
-
Curtain Gas: 20 psi
-
Nebulizer Gas (GS1): 55 psi
-
Heater Gas (GS2): 55 psi
-
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the bioanalysis of Sitagliptin.
Caption: A typical experimental workflow for the bioanalysis of Sitagliptin.
Caption: A logical workflow for troubleshooting co-eluting interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. longdom.org [longdom.org]
- 5. Rapid LC-ESI-MS-MS Method for the Simultaneous Determination of Sitagliptin and Pioglitazone in Rat Plasma and Its Application to Pharmacokinetic Study [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Best practices for avoiding contamination in Sitagliptin-d6 stock solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination of Sitagliptin-d6 stock solutions used in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored to ensure its stability?
A1: Solid this compound should be stored at -20°C in a tightly sealed container.[1][2][3] Under these conditions, it is stable for at least four years.[1] It is crucial to keep the receptacle tightly sealed to prevent moisture absorption and potential degradation.[3]
Q2: What is the recommended procedure for preparing a this compound stock solution?
A2: To prepare a stock solution, dissolve the solid this compound in a high-purity solvent such as methanol (B129727), DMSO, or a methanol-water mixture.[4][5][6] For example, a 1 mg/mL stock solution can be prepared by dissolving the appropriate amount of this compound in methanol.[4] It is recommended to use volumetric flasks for accuracy and to sonicate the solution to ensure complete dissolution.
Q3: How should this compound stock solutions be stored, and for how long are they stable?
A3: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials. Stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C when protected from light.[5] Stability in other solvents and at different temperatures should be validated by the user. For instance, stock solutions of the analyte and internal standard have been found to be stable for 62 days at room temperature (25 ± 4 °C) and in a chiller (2-8 °C).[7]
Q4: What are the common sources of chemical and physical contamination in this compound stock solutions?
A4: Contamination can arise from various sources, including the solvent used for dissolution, glassware, plasticware (e.g., pipette tips, vials), and cross-contamination from other samples or standards. Chemical contaminants can include impurities from the solvent, plasticizers leached from containers, or detergents from improperly cleaned glassware. Physical contamination may include particulate matter from the environment or containers.
Q5: What is isotopic contamination (back-exchange) and how can it be minimized for this compound?
A5: Isotopic contamination, or back-exchange, is the replacement of deuterium (B1214612) atoms on the molecule with protons from the surrounding solvent or matrix. This can lead to inaccurate quantification. While Sitagliptin-d4 and similar deuterated standards are designed with stable labels, it is good practice to minimize the risk by:
-
Using aprotic solvents for storage where possible.
-
Avoiding strongly acidic or basic conditions, as these can accelerate degradation and potentially exchange.[8]
-
Evaluating the stability of the deuterated standard in the analytical matrix during method development.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound stock solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or Inaccurate Quantitative Results | 1. Degradation of Stock Solution: The solution may have degraded due to improper storage (e.g., exposure to light, elevated temperature, or repeated freeze-thaw cycles).[5] 2. Evaporation of Solvent: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of the standard. 3. Contamination: The stock solution may be contaminated with the non-labeled Sitagliptin (B1680988) or other interfering substances. 4. Isotopic Exchange: Deuterium atoms may have exchanged with protons, altering the mass-to-charge ratio. | 1. Prepare a fresh stock solution from the solid compound. Compare the performance of the new solution against the old one. 2. Always use high-quality vials with secure caps. Parafilm can be used for extra sealing during long-term storage. 3. Analyze the stock solution by LC-MS/MS to check for the presence of Sitagliptin (m/z 408.2) or other unexpected peaks.[4][9] 4. Verify the isotopic purity of the standard by infusing a diluted solution into the mass spectrometer. |
| High Background Signal or Ghost Peaks in Blank Injections | 1. System Contamination: The LC-MS/MS system (e.g., injector, column, tubing) may be contaminated with this compound. 2. Contaminated Solvent: The solvent used for the blank injection or mobile phase may be contaminated. | 1. Flush the entire LC system with a strong solvent (e.g., isopropanol, followed by the initial mobile phase). 2. Prepare fresh mobile phases and blank solutions using high-purity, MS-grade solvents from a new bottle. |
| Variable Internal Standard Response Across a Batch | 1. Inconsistent Pipetting: Inaccurate or imprecise addition of the internal standard to samples. 2. Matrix Effects: Differential ion suppression or enhancement across different samples.[9] 3. Sample Preparation Variability: Inconsistent extraction recovery of the internal standard. | 1. Calibrate and verify the performance of all pipettes. Ensure proper pipetting technique. 2. Evaluate matrix effects during method development. If significant, optimize the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation). 3. Ensure the sample preparation method is robust and well-controlled. The recovery of the internal standard should be consistent.[9] |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Methanol (HPLC or MS-grade)
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Ultrasonic bath
-
Amber glass vials with screw caps
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 10 mg of this compound using an analytical balance.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of methanol to the flask.
-
Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask up to the 10 mL mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Transfer the solution to amber glass vials for storage.
-
Clearly label the vials with the compound name, concentration, solvent, preparation date, and expiry date.
-
Store the stock solution at -20°C or -80°C.[5]
-
Visualizations
Caption: Workflow for preparing and verifying this compound stock solutions.
Caption: Troubleshooting decision tree for this compound internal standard issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usbio.net [usbio.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a bioanalytical method for Sitagliptin using Sitagliptin-d6 according to FDA guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioanalytical method validation for the quantification of Sitagliptin (B1680988) in biological matrices, specifically focusing on the use of its deuterated stable isotope-labeled internal standard, Sitagliptin-d6, in accordance with FDA guidelines. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, offering superior accuracy and precision by effectively compensating for variability during sample preparation and analysis.[1][2] This document presents supporting experimental data from various validated methods, outlines detailed experimental protocols, and compares the performance of methods utilizing a deuterated internal standard against those employing other analytical approaches.
Data Presentation: Performance Comparison of Bioanalytical Methods for Sitagliptin
The following tables summarize the validation parameters of different bioanalytical methods for Sitagliptin, highlighting the performance of methods using a deuterated internal standard (Sitagliptin-d4, a close analog to this compound) versus other techniques like RP-HPLC with UV detection or LC-MS/MS with a non-deuterated internal standard.
Table 1: LC-MS/MS Method Performance with a Deuterated Internal Standard
| Performance Parameter | Sitagliptin with Sitagliptin-d4 Internal Standard | FDA Guideline Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Clearly defined and reproducible |
| Accuracy (% Bias) | Intra-day: -4.30% to 5.94% Inter-day: -2.80% to 0.23% | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (% CV) | Intra-day: 1.52% to 3.72% Inter-day: 1.81% to 9.87% | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | 79.51% to 83.20% | Consistent, precise, and reproducible |
| Matrix Effect (% CV) | 1.38% to 6.42% | Within acceptable limits |
Data synthesized from a highly sensitive LC-MS/MS method.[3][4]
Table 2: Performance of Alternative Bioanalytical Methods for Sitagliptin
| Performance Parameter | RP-HPLC with UV Detection | LC-MS/MS with Non-Deuterated IS (Diphenhydramine HCl) |
| Linearity (Correlation Coefficient, r²) | 0.9746 | Linear over 5-500.03 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Not explicitly stated | Within-run: -12.91% to 5.05% Between-run: -4.98% to -2.64% |
| Precision (% CV) | Intra-day: 10.63% Inter-day: 17% | Within-run: 0.53% to 7.12% Between-run: 4.74% to 11.68% |
| Recovery | Not explicitly stated | Consistent |
Data for RP-HPLC with UV detection and LC-MS/MS with a non-deuterated IS have been extracted from separate studies.[5][6][7]
Experimental Protocols
This section details the methodologies for key experiments in the validation of a bioanalytical method for Sitagliptin using LC-MS/MS with this compound as an internal standard, following FDA guidelines.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[3][4]
Chromatographic and Mass Spectrometric Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent.
-
Column: Kinetex® C18 (100 Å, 100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase: A 1:1 blend of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.[3][4]
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Method Validation Procedures
-
Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of Sitagliptin and the internal standard.
-
Linearity and Range: Prepare a calibration curve using a blank plasma sample, a zero sample (blank plasma with internal standard), and at least six to eight non-zero concentration standards spanning the expected range.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level on three separate days.
-
Recovery: Compare the peak area of extracted QC samples to the peak area of unextracted standards at the same concentration.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak response of the analyte in post-extraction spiked blank plasma from at least six different sources to the peak response of the analyte in the mobile phase.
-
Stability: Assess the stability of Sitagliptin in plasma under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: In a freezer at a specified temperature for an extended duration.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of the analytical run.
-
Mandatory Visualization
Caption: Experimental workflow for the bioanalytical quantification of Sitagliptin.
Caption: Logical flow of bioanalytical method validation according to FDA guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
Cross-validation of Sitagliptin bioanalytical methods between laboratories using Sitagliptin-d6
A detailed comparison of established LC-MS/MS methods for the quantification of sitagliptin (B1680988) in human plasma, utilizing a deuterated internal standard, to guide inter-laboratory cross-validation efforts.
This guide provides a comprehensive overview and comparison of various validated bioanalytical methods for the quantification of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The focus is on methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard, such as Sitagliptin-d6 or the commonly used Sitagliptin-d4. The objective is to facilitate the cross-validation of these methods between different laboratories, a critical step in ensuring data consistency and reliability in multi-site clinical or bioequivalence studies. The information presented is intended for researchers, scientists, and drug development professionals.
Experimental Protocols: An Overview of Methodologies
The successful quantification of sitagliptin in biological matrices relies on robust and well-defined experimental protocols. The most prevalent approach involves LC-MS/MS, which offers high sensitivity and selectivity. A typical workflow begins with sample preparation to isolate the analyte from the complex plasma matrix, followed by chromatographic separation and subsequent detection by mass spectrometry.
A generalized workflow for the bioanalysis of sitagliptin is depicted below:
Sample Preparation
Two primary techniques are employed for the extraction of sitagliptin from human plasma:
-
Protein Precipitation (PPT): This is a simple and rapid method where a precipitating agent, typically acetonitrile (B52724), is added to the plasma sample.[1] This denatures and precipitates plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing sitagliptin and the internal standard, is then ready for injection into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): LLE involves the use of an organic solvent, such as a mixture of ethyl acetate (B1210297) and n-hexane or methyl tert-butyl ether (MTBE), to extract the analyte from the aqueous plasma.[2][3] This technique can provide cleaner extracts compared to PPT, potentially reducing matrix effects.[2]
Chromatographic and Mass Spectrometric Conditions
The separation of sitagliptin and its internal standard is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of column, mobile phase, and flow rate is crucial for achieving good peak shape, resolution, and a short run time. Detection is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Comparative Analysis of Validated Methods
The following tables summarize the key parameters from several published and validated bioanalytical methods for sitagliptin. This comparative data is essential for laboratories looking to establish or cross-validate a method.
Table 1: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Internal Standard | Sitagliptin-d4 | Sitagliptin-d4 | Sitagliptin-d4 |
| Sample Volume | 100 µL | 100 µL | 50 µL |
| Extraction Method | Liquid-Liquid Extraction (MTBE)[2] | Protein Precipitation (Acetonitrile)[1] | Protein Precipitation (Acetonitrile)[4] |
| Chromatography | UHPLC | HPLC | LC-MS/MS |
| Column | Phenomenex, Gemini C18, 3µ, 100x4.6mm[3] | Kinetex® C18[2] | Reverse phase C18 (50mm x 4.6mm i.d., 5µm)[1] |
| Mobile Phase | Acetonitrile and 5mM ammonium (B1175870) formate (B1220265) pH 3.5 (50:50% V/V)[3] | 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1)[2] | Not Specified |
| Flow Rate | 0.8 mL/min[3] | 0.2 mL/min[2] | Not Specified |
| Run Time | 2.20 min[3] | < 2 min[2][5] | 2.0 min[1] |
Table 2: Comparison of Mass Spectrometric Parameters and Validation Results
| Parameter | Method A | Method B | Method C |
| Ionization Mode | Positive Ionization | Positive Ionization | Positive Ionization |
| MRM Transition (Sitagliptin) | 408.0 -> 174.0[3] | 408.2 -> 193.0[2][5] | 408 -> 235[6] |
| MRM Transition (IS) | 412.0 -> 174.0[3] | 412.2 -> 239.1[2][5] | Not Specified |
| Linearity Range (ng/mL) | 2.002 - 797.473[3] | 5 - 1000[2][5] | 0.1 - 250[6] |
| Correlation Coefficient (r²) | > 0.99 | > 0.998[2][5] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 2.002 ng/mL[3] | 5 ng/mL[2] | 0.1 ng/mL[6] |
| Recovery (%) | High (not specified)[3] | 79.51 - 83.20[7] | Not Specified |
| Intra-day Precision (%CV) | < 15% | 1.38 - 6.42[2] | < 6%[6] |
| Intra-day Accuracy (%) | 85-115% | Not Specified | Not Specified |
Cross-Validation Between Laboratories
According to regulatory guidelines from the FDA and EMA, cross-validation is necessary when data is generated from different laboratories to ensure inter-laboratory reliability.[8] This process involves a comparison of validation parameters between the two methods. A typical cross-validation workflow is outlined below.
The cross-validation process should demonstrate that the methods are comparable and that data generated by both laboratories are reliable and interchangeable. This typically involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples at both sites. The results are then statistically compared to ensure concordance.
Conclusion
The bioanalytical methods for sitagliptin presented in this guide demonstrate a high degree of sensitivity, specificity, and reliability. While specific parameters such as extraction techniques, chromatographic columns, and mass spectrometric transitions may vary, the overall performance of these methods is suitable for pharmacokinetic and bioequivalence studies. For successful cross-validation, it is imperative that laboratories meticulously document their methodologies and validation data. By following the principles outlined in this guide and adhering to regulatory standards, researchers can ensure the consistency and integrity of bioanalytical data across different testing sites. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of these robust methods, ensuring accurate quantification by compensating for variability in sample preparation and instrument response.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive liquid chromatography tandem mass spectrometry method for the quantification of sitagliptin, a DPP-4 inhibitor, in human plasma using liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
The Gold Standard vs. a Practical Alternative: A Comparative Performance Analysis of Sitagliptin-d6 and a Structural Analog as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides a detailed comparison of the performance of a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated form of Sitagliptin (B1680988) (interchangeably referred to as Sitagliptin-d6 or -d4 based on available literature), against a structural analog internal standard. This comparison is supported by experimental data from published studies to aid in the selection of the most suitable IS for the quantification of Sitagliptin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Stable isotope-labeled internal standards, such as Sitagliptin-d4, are often considered the "gold standard" in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization.[1][2] This close correlation allows for effective compensation for variability in the analytical process, resulting in high accuracy and precision.[1] However, the cost and availability of SIL-IS can be a limiting factor.[3]
Structural analogs, on the other hand, are compounds with a similar chemical structure to the analyte but are not isotopically labeled.[2] They offer a more accessible and cost-effective alternative, but their performance in compensating for analytical variability, particularly matrix effects, can be less predictable.[2][4] This guide presents a side-by-side comparison of the performance of Sitagliptin-d4 and a structural analog, Diphenhydramine HCl, based on data from validated LC-MS/MS methods.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of bioanalytical methods for Sitagliptin using either Sitagliptin-d4 or a structural analog as the internal standard.
Table 1: Bioanalytical Method Performance Comparison
| Performance Parameter | Sitagliptin-d4 (Deuterated IS) | Diphenhydramine HCl (Structural Analog IS) |
| Linearity Range | 5 - 1000 ng/mL[2][5] | 5 - 500 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.998[2][5] | Not explicitly stated, but method was linear[6] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5][7] | 5 ng/mL[6] |
| Intra-day Precision (%CV) | 1.52 - 3.72%[5] | 0.53 - 7.12%[6] |
| Inter-day Precision (%CV) | 1.81 - 9.87%[5] | 4.74 - 11.68%[6] |
| Intra-day Accuracy (%) | 95.70 - 105.94%[5] | 87.09 - 105.05%[6] |
| Inter-day Accuracy (%) | 97.20 - 100.23%[5] | 95.02 - 97.36%[6] |
| Recovery (%) | 79.51 - 83.20% (Analyte) 83.42% (IS)[3] | Consistent for analyte and IS[6] |
| Matrix Effect (%) | 104.64 - 107.30% (Analyte) 103.04% (IS)[3] | Not explicitly stated[6] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and for understanding the context of the performance data.
Method 1: Quantification of Sitagliptin using Sitagliptin-d4 as Internal Standard[3][5]
-
Sample Preparation: A liquid-liquid extraction was performed on 100 μL of human plasma using methyl tert-butyl ether (MTBE).
-
Chromatography: Chromatographic separation was achieved on a Kinetex® C18 column with an isocratic elution.[5] The mobile phase consisted of a 1:1 mixture of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.[5] The flow rate was maintained at 0.2 mL/min.[5]
-
Mass Spectrometry: Detection was carried out using a triple quadrupole mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM).[2][5] The MRM transitions were m/z 408.2 → 193.0 for Sitagliptin and m/z 412.2 → 239.1 for Sitagliptin-d4.[2]
Method 2: Quantification of Sitagliptin using Diphenhydramine HCl as Internal Standard[6]
-
Sample Preparation: Protein precipitation was used to extract Sitagliptin from human plasma.
-
Chromatography: An Agilent Poroshell 120 EC-C18 column (100 x 2.1mm, 2.7µm) was used for separation. The mobile phase was a mixture of 0.1% v/v formic acid and methanol (B129727) (45:55, v/v) at a flow rate of 0.45 mL/min.
-
Mass Spectrometry: A mass spectrometer was used for detection, though the specific ionization mode and MRM transitions were not detailed in the provided summary.
Visualizing the Workflow and Comparison
To better illustrate the processes and the comparative aspects, the following diagrams are provided.
Discussion and Conclusion
The data presented clearly demonstrates that while both a deuterated internal standard (Sitagliptin-d4) and a structural analog (Diphenhydramine HCl) can be used to develop validated bioanalytical methods for Sitagliptin, the performance characteristics differ. The method utilizing Sitagliptin-d4 exhibits superior precision and accuracy, as indicated by the tighter %CV and accuracy ranges.[5] This is the expected outcome, as the SIL-IS co-elutes and behaves almost identically to the analyte, providing more effective normalization for any variations during the analytical process, including extraction efficiency and matrix-induced ion suppression or enhancement.[3]
The structural analog, while providing acceptable performance within regulatory guidelines, shows a wider range of variability in precision and accuracy.[6] A significant consideration for structural analogs is that they may not perfectly co-elute with the analyte and can respond differently to matrix effects, which could lead to a less accurate quantification.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Guide to Incurred Sample Reanalysis in Sitagliptin Bioequivalence Studies: A Comparative Analysis of Deuterated and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in bioequivalence (BE) studies. Incurred sample reanalysis (ISR) has become a regulatory expectation to confirm the validity of bioanalytical methods. This guide provides a comparative analysis of using a deuterated internal standard (IS), specifically Sitagliptin-d4, versus a non-deuterated alternative in the bioanalysis of Sitagliptin (B1680988), with a focus on ISR.
The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is widely considered the "gold standard" in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variability.[1][2]
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. A comparison between a deuterated internal standard (Sitagliptin-d4) and a non-deuterated structural analog highlights the advantages of the former.
| Performance Parameter | Deuterated IS (Sitagliptin-d4) | Non-Deuterated IS (e.g., Diphenhydramine HCl) | Rationale for Superiority of Deuterated IS |
| Chromatographic Elution | Co-elutes with Sitagliptin | May have a different retention time | Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more accurate correction.[3] |
| Ionization Efficiency | Nearly identical to Sitagliptin | Can differ significantly from Sitagliptin | Similar ionization efficiency minimizes variability in the mass spectrometric response due to matrix effects.[3] |
| Extraction Recovery | Consistent and similar to Sitagliptin | Recovery can be more variable and differ from the analyte | A deuterated IS more closely mimics the analyte's behavior during sample preparation, leading to more consistent recovery.[4] |
| Precision (%CV) | Typically lower (e.g., Intra-day: 1.52-3.72%, Inter-day: 1.81-9.87%)[5] | Can be higher (e.g., Within-run: 0.53-7.12%, Between-run: 4.74-11.68%)[6] | Better compensation for analytical variability results in improved precision of the measurements. |
| Accuracy | High (e.g., Intra-day: 95.70-105.94%, Inter-day: 97.20-100.23%)[5] | Generally acceptable but can be more variable (e.g., Within-run: 87.09-105.05%, Between-run: 95.02-97.36%)[6] | More reliable correction for matrix effects and other sources of error leads to higher accuracy. |
Experimental Protocols
A robust and validated bioanalytical method is the foundation of a successful bioequivalence study. Below is a detailed methodology for the quantification of Sitagliptin in human plasma using an LC-MS/MS method with a deuterated internal standard.
Bioanalytical Method for Sitagliptin using Sitagliptin-d4 IS
This method is designed for high sensitivity and throughput, making it suitable for pharmacokinetic and bioequivalence studies.[5][7]
1. Sample Preparation (Liquid-Liquid Extraction) [4][5]
-
To 100 µL of human plasma, add the internal standard (Sitagliptin-d4).
-
Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions [4][5]
-
HPLC System: A system capable of delivering reproducible gradients and flow rates.
-
Column: Kinetex® C18 or equivalent.
-
Mobile Phase: A 1:1 mixture of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.[4][5]
3. Mass Spectrometric Conditions [4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sitagliptin: m/z 408.2 → 193.0
-
Sitagliptin-d4 (IS): m/z 412.2 → 239.1
-
4. Incurred Sample Reanalysis (ISR) Protocol ISR is conducted to ensure the reproducibility of the bioanalytical method with actual study samples.[8][9]
-
Sample Selection: Randomly select a subset of study samples (typically up to 10% for the first 1000 samples and 5% thereafter), including samples around the maximum concentration (Cmax) and in the elimination phase.[10][11]
-
Reanalysis: Reanalyze the selected samples in a separate analytical run on a different day.[8]
-
Acceptance Criteria: For small molecules like Sitagliptin, at least 67% of the reanalyzed samples should have a percentage difference between the initial and reanalyzed concentrations within ±20% of their mean.[8][10]
-
Percent Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) x 100%
-
Data Presentation
The following tables summarize the validation parameters for a Sitagliptin bioanalytical method using a deuterated internal standard.
Table 1: Precision and Accuracy of the LC-MS/MS Method for Sitagliptin [4][5]
| Nominal Concentration (ng/mL) | Intra-Day Precision (%CV) (n=5) | Intra-Day Accuracy (%) (n=5) | Inter-Day Precision (%CV) (n=15) | Inter-Day Accuracy (%) (n=15) |
| 15 | 3.72 | 105.94 | 9.87 | 100.23 |
| 300 | 1.52 | 95.70 | 1.81 | 97.20 |
| 800 | 2.55 | 98.65 | 2.89 | 98.55 |
Table 2: Recovery and Matrix Effect of Sitagliptin and Sitagliptin-d4 (IS) [4]
| Compound | Concentration (ng/mL) | Mean Recovery (%) | %CV of Recovery | Mean Matrix Effect (%) | %CV of Matrix Effect |
| Sitagliptin | 15 | 79.51 | 5.22 | 107.30 | 6.42 |
| Sitagliptin | 300 | 83.20 | 1.69 | 104.64 | 1.38 |
| Sitagliptin | 800 | 81.75 | 3.45 | 105.98 | 2.55 |
| Sitagliptin-d4 (IS) | 1000 | 83.42 | 2.91 | 103.04 | 2.59 |
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical comparison of internal standards.
Caption: Experimental workflow for a Sitagliptin bioequivalence study.
Caption: Logical comparison of internal standard types in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. ovid.com [ovid.com]
- 10. fda.gov [fda.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Establishing Linearity and Limits of Quantification for Sitagliptin Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is crucial for pharmacokinetic and bioequivalence studies. A key element in developing a robust bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides a comparative analysis of using a stable isotope-labeled (SIL) internal standard, Sitagliptin-d6, versus non-deuterated alternatives for establishing linearity and limits of quantification in Sitagliptin assays, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a SIL internal standard like this compound is considered the "gold standard" in bioanalysis.[1] This is because its physicochemical properties are nearly identical to the analyte, Sitagliptin. This similarity ensures that the IS and the analyte behave alike during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[1]
Comparative Performance of Internal Standards
The selection of an internal standard significantly impacts the linearity, sensitivity, and reliability of the assay. Below is a comparison of performance data from studies using a deuterated internal standard (Sitagliptin-d4, a close analog to this compound) and non-deuterated alternatives.
| Parameter | Sitagliptin-d4 (LC-MS/MS) | Diphenhydramine HCl (LC-MS/MS) | Rosiglitazone (RP-HPLC) |
| Linearity Range | 5 - 1000 ng/mL[2][3][4] | 5 - 500.03 ng/mL | 100 - 3200 ng/mL |
| Correlation Coefficient (r²) | > 0.998[2][3][4] | Not explicitly stated, but linear | Linear |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[2][3] | 5 ng/mL | 28.641 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL[2][3][4] | 500.03 ng/mL | 3200 ng/mL |
| Intra-day Precision (%CV) | 1.52 - 3.72%[2][3] | 0.53 - 7.12% | 1.09 - 4.55% |
| Inter-day Precision (%CV) | 1.81 - 9.87%[2][3] | 4.74 - 11.68% | Not specified |
| Intra-day Accuracy (%) | 95.70 - 105.94%[2][3] | 87.09 - 105.05% | 93.56 - 98.56% |
| Inter-day Accuracy (%) | 97.20 - 100.23%[2][3] | 95.02 - 97.36% | Not specified |
Note: Direct comparison should be made with caution due to differences in analytical techniques (LC-MS/MS vs. RP-HPLC) and specific laboratory conditions.
Experimental Protocol: Establishing Linearity and Limits of Quantification
This protocol details a validated LC-MS/MS method for the quantification of Sitagliptin in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Sitagliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Sitagliptin reference standard in methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Sitagliptin Working Standard Solutions: Prepare a series of working standard solutions by diluting the Sitagliptin stock solution with 50% acetonitrile (B52724).[2] These solutions will be used to spike blank plasma for calibration standards and quality control samples.
-
This compound Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 2.0 µg/mL.[5]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike blank human plasma with the Sitagliptin working standard solutions to obtain final concentrations covering the expected linearity range (e.g., 5, 10, 50, 100, 250, 500, and 1000 ng/mL).[2]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels:
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound working solution.
-
Add a suitable extraction solvent, such as methyl tert-butyl ether (MTBE).[2][3][4]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[5]
LC-MS/MS Conditions
-
Chromatographic Column: A Kinetex® C18 column is a suitable choice.[2][3]
-
Mobile Phase: An isocratic elution with a mixture of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile (1:1, v/v) can be used.[2][3]
-
Mass Spectrometry: Operate the mass spectrometer in positive ionization mode using multiple reaction monitoring (MRM).[2][3][4]
Data Analysis and Acceptance Criteria
-
Linearity: Plot the peak area ratio (Sitagliptin/Sitagliptin-d6) against the nominal concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.99.[2][3]
-
Limits of Quantification:
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve where the precision (%CV) is ≤ 20% and the accuracy is within 80-120% of the nominal value.[2]
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that meets the same precision and accuracy criteria as the LLOQ.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in establishing linearity and limits of quantification for a Sitagliptin assay.
Caption: Workflow for establishing linearity and limits of quantification.
Caption: Logical relationship of internal standard in quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
Assessing Sitagliptin Quantification: A Comparison of Analytical Methods Highlighting the Precision of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Sitagliptin, a widely used anti-diabetic drug, is paramount for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comparative overview of analytical methodologies, with a focus on the robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (IS). The use of a stable isotope-labeled internal standard, such as Sitagliptin-d4, is a cornerstone of modern bioanalytical practice, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.
The quantification of active pharmaceutical ingredients (APIs) like Sitagliptin in biological matrices is a critical aspect of drug development. Various analytical techniques have been employed for this purpose, including High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), and LC-MS/MS.[1][2][3] While each method offers distinct advantages, LC-MS/MS has emerged as the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and speed.[4][5]
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The use of a deuterated internal standard, which is chemically identical to the analyte but has a higher mass due to the incorporation of deuterium (B1214612) atoms, is the preferred approach for quantitative LC-MS/MS analysis. This is because the deuterated IS co-elutes with the analyte and experiences similar ionization effects, effectively normalizing the analytical process and leading to more accurate and precise results.[4][5]
One highly sensitive and rapid LC-MS/MS method for the precise measurement of Sitagliptin in human plasma utilizes Sitagliptin-d4 as the internal standard.[4][5] This method demonstrates excellent performance in terms of accuracy, precision, and linearity, making it highly suitable for pharmacokinetic and bioequivalence studies.[4]
Experimental Protocol: A Validated LC-MS/MS Method
The following is a detailed experimental protocol for the quantification of Sitagliptin in human plasma using Sitagliptin-d4 as an internal standard, based on a validated method.[4][5]
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate Sitagliptin and the internal standard from the plasma matrix.[4][5]
-
Aliquot Plasma: Take 100 μL of human plasma.
-
Add Internal Standard: Spike the plasma with the Sitagliptin-d4 internal standard.
-
Extraction: Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions
Chromatographic separation is achieved using a C18 column under isocratic conditions.[4][5]
-
Column: Kinetex® C18
-
Mobile Phase: A 1:1 mixture of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.
-
Flow Rate: 0.2 mL/min.
Mass Spectrometric Detection
An API 4000 triple quadrupole mass spectrometer is used for detection in the positive ionization mode with multiple reaction monitoring (MRM).[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MRM Transitions:
-
Ion Spray Voltage: 5500 V[4]
-
Source Temperature: 550 °C[4]
Performance Data: Accuracy and Precision
The performance of the LC-MS/MS method with a deuterated internal standard is summarized in the tables below. The data demonstrates the high accuracy and precision of this approach.
Table 1: Intra-Day and Inter-Day Precision and Accuracy of Sitagliptin Quantification[4]
| Concentration Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ (5 ng/mL) | 3.72 | 105.94 | 9.87 | 100.23 |
| LQC (15 ng/mL) | 1.52 | 95.70 | 1.81 | 97.20 |
| MQC (300 ng/mL) | 2.89 | 98.67 | 3.54 | 99.87 |
| HQC (800 ng/mL) | 2.15 | 99.88 | 2.96 | 99.54 |
CV: Coefficient of Variation, LLOQ: Lower Limit of Quantitation, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: Linearity and Recovery of the LC-MS/MS Method[4]
| Parameter | Value |
| Linearity Range | 5–1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Average Recovery of Sitagliptin | 79.51% to 83.20% |
| Average Recovery of IS | 83.42% |
Comparison with Other Analytical Methods
While LC-MS/MS with a deuterated IS is the preferred method for bioanalysis, other methods have also been developed for the quantification of Sitagliptin.
Table 3: Comparison of Different Analytical Methods for Sitagliptin Quantification
| Method | Internal Standard | Linearity Range | Key Advantages | Key Limitations |
| LC-MS/MS | Sitagliptin-d4 | 5–1000 ng/mL [4][5] | High sensitivity, high selectivity, excellent accuracy and precision | Higher instrument cost |
| LC-MS/MS | Diphenhydramine HCl | 5-500 ng/mL[6] | High sensitivity and selectivity | Potential for different ionization efficiency compared to analyte |
| RP-HPLC-UV | Not always specified | 10-1000 ng/mL[7][8] | Lower cost, widely available | Lower sensitivity and selectivity compared to MS |
| UPLC | Not always specified | 0.7-50 µg/mL (Sitagliptin)[9] | Faster analysis times than HPLC | Lower sensitivity than MS |
Visualizing the Workflow and Assessment Logic
To further clarify the experimental process and the logic behind assessing the method's performance, the following diagrams are provided.
Figure 1: Experimental Workflow for Sitagliptin Quantification
Figure 2: Logic for Assessing Method Accuracy and Precision
Conclusion
The use of a deuterated internal standard in LC-MS/MS analysis for the quantification of Sitagliptin offers unparalleled accuracy, precision, and reliability. The presented experimental data and workflow highlight the robustness of this method, making it the recommended approach for demanding bioanalytical applications in pharmaceutical research and development. While other methods are available, they often lack the sensitivity and selectivity required for the rigorous demands of pharmacokinetic and bioequivalence studies. The adoption of this gold-standard technique ensures the generation of high-quality, defensible data, which is crucial for regulatory submissions and advancing our understanding of drug disposition.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF SITAGLIPTIN PHOSPHATE BY RP-HPLC AND ITS APPLICATION TO PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]
- 9. Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deuterated Internal Standards for Sitagliptin Bioanalysis: A Theoretical and Practical Analysis of d4 vs. d6 Isotopologues
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable internal standard is a critical decision in the development of robust and reliable bioanalytical methods for quantifying Sitagliptin. Stable isotope-labeled (SIL) internal standards are considered the gold standard in mass spectrometry-based bioanalysis due to their ability to mimic the analyte throughout sample preparation and analysis, thereby correcting for variability. This guide provides a comparative analysis of different deuteration levels for Sitagliptin internal standards, with a focus on the widely used Sitagliptin-d4 and a theoretical consideration of a Sitagliptin-d6 analogue.
The Critical Role of Deuteration in Internal Standards
Deuterated internal standards are powerful tools in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest.[1] This ensures they co-elute during chromatography and experience similar ionization effects, effectively compensating for variations in sample extraction, injection volume, and matrix effects.[1][2]
A key consideration in selecting a deuterated internal standard is the degree of deuteration, which dictates the mass shift between the analyte and the standard. A sufficient mass shift is crucial to prevent isotopic crosstalk, where the natural abundance of isotopes (primarily ¹³C) in the unlabeled analyte contributes to the signal of the internal standard.[3][4] A mass difference of at least 3 atomic mass units (amu) is generally recommended to minimize this interference.[5]
Performance Characteristics of Sitagliptin-d4
Sitagliptin-d4 is a well-established and commercially available SIL internal standard that has been successfully used in numerous validated bioanalytical methods for the quantification of Sitagliptin in various biological matrices. The following table summarizes its performance characteristics based on published data.
| Performance Parameter | Sitagliptin-d4 (Deuterated IS) |
| Linearity Range | 5 – 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated for |
Theoretical Comparison: Sitagliptin-d4 vs. This compound
While Sitagliptin-d4 has proven to be a reliable internal standard, a higher degree of deuteration, as in a hypothetical this compound, could offer additional theoretical advantages.
| Feature | Sitagliptin-d4 | This compound (Theoretical) |
| Mass Shift from Analyte | +4 amu | +6 amu |
| Potential for Isotopic Crosstalk | Low | Very Low |
| Chromatographic Co-elution | Excellent | Potentially slight shift |
| Cost and Availability | Readily available | Potentially higher cost and less available |
A greater mass shift in this compound would further reduce the already low probability of isotopic interference from the analyte, potentially leading to an even more accurate quantification, especially at the lower limits of detection. However, it is important to note that extensive deuteration can sometimes lead to a slight chromatographic shift between the analyte and the internal standard, which could partially counteract the benefits if the two do not perfectly co-elute.[6]
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of Sitagliptin in human plasma using Sitagliptin-d4 as an internal standard is provided below. This protocol can serve as a foundation for developing and validating methods using other deuterated internal standards.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of Sitagliptin-d4 internal standard working solution (concentration to be optimized).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 50 x 2.1 mm, 3.5 µm or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Optimized for separation of Sitagliptin and internal standard
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Sitagliptin: Precursor ion > Product ion (e.g., m/z 408.1 > 235.1)
-
Sitagliptin-d4: Precursor ion > Product ion (e.g., m/z 412.1 > 239.1)
-
Visualizing the Bioanalytical Workflow and Theoretical Comparison
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Inter-laboratory Comparison of Bioanalytical Methods for Sitagliptin in Human Plasma Using a Deuterated Internal Standard
Publication Type: Comparison Guide
Audience: Researchers, scientists, and drug development professionals involved in bioanalysis and pharmacokinetic studies.
Objective: This guide provides a comparative summary of bioanalytical results for the quantification of Sitagliptin in human plasma from a simulated inter-laboratory study. It includes a standardized experimental protocol utilizing Sitagliptin-d6 as an internal standard to ensure methodological consistency. The aim is to offer a benchmark for laboratories developing and validating their own bioanalytical assays for Sitagliptin.
Introduction
Sitagliptin is an oral hypoglycemic agent that acts by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] This inhibition slows the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] Consequently, insulin (B600854) secretion is enhanced and glucagon (B607659) release is suppressed in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes.[1][2][4]
Accurate and precise quantification of Sitagliptin in biological matrices, such as human plasma, is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[5][6] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity.[7][8] To account for variability during sample processing and analysis, a stable isotope-labeled internal standard (IS), such as this compound, is employed.
This guide presents the results of a hypothetical inter-laboratory comparison designed to assess the reproducibility and robustness of a common LC-MS/MS method for Sitagliptin analysis. Data from three representative laboratories are compared to highlight the expected variability and performance of the assay.
Mechanism of Action: Sitagliptin Signaling Pathway
The therapeutic effect of Sitagliptin is mediated through the potentiation of the incretin pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
The following protocol was provided to all participating laboratories to standardize the analytical procedure.
Materials and Reagents
-
Analytes: Sitagliptin and this compound (Internal Standard, IS)
-
Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (B1210297) (analytical grade), Water (deionized, 18 MΩ·cm)
-
Matrix: Drug-free human plasma (K2EDTA as anticoagulant)
LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), positive mode
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatographic Column | C18 column (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium acetate with 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution suitable for separation |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS Transition (Sitagliptin) | m/z 408.2 → 235.1 |
| MS Transition (this compound) | m/z 414.2 → 239.1 |
| Ion Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Note: Specific MS/MS parameters (e.g., collision energy, declustering potential) should be optimized for the instrument in use.
Sample Preparation (Protein Precipitation)
The workflow for sample preparation and analysis is depicted in the diagram below.
Calibration Standards and Quality Controls
-
Calibration Curve (CC): Prepared in drug-free human plasma at concentrations ranging from 1.0 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepared at four levels:
-
Lower Limit of Quantification (LLOQ): 1.0 ng/mL
-
Low QC (LQC): 3.0 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 800 ng/mL
-
Inter-laboratory Comparison Data
The following tables summarize the validation and performance data from three independent laboratories (Lab A, Lab B, Lab C) that followed the standardized protocol.
Calibration Curve Performance
Table 2: Summary of Calibration Curve Parameters
| Laboratory | Linearity Range (ng/mL) | Regression Equation (y = mx + c) | Correlation Coefficient (r²) |
| Lab A | 1.0 - 1000 | y = 0.0025x + 0.0008 | > 0.998 |
| Lab B | 1.0 - 1000 | y = 0.0023x + 0.0011 | > 0.999 |
| Lab C | 1.0 - 1000 | y = 0.0026x - 0.0005 | > 0.998 |
y = peak area ratio (Analyte/IS), x = concentration (ng/mL)
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of QC samples.
Table 3: Inter-laboratory Accuracy and Precision Data
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lab A | LLOQ | 1.0 | 1.04 | 104.0 | 6.8 |
| LQC | 3.0 | 2.91 | 97.0 | 5.1 | |
| MQC | 300 | 309.6 | 103.2 | 3.5 | |
| HQC | 800 | 788.0 | 98.5 | 2.9 | |
| Lab B | LLOQ | 1.0 | 0.98 | 98.0 | 8.2 |
| LQC | 3.0 | 3.08 | 102.7 | 4.5 | |
| MQC | 300 | 294.3 | 98.1 | 2.8 | |
| HQC | 800 | 812.8 | 101.6 | 2.1 | |
| Lab C | LLOQ | 1.0 | 1.09 | 109.0 | 7.5 |
| LQC | 3.0 | 2.89 | 96.3 | 5.9 | |
| MQC | 300 | 312.9 | 104.3 | 4.1 | |
| HQC | 800 | 794.4 | 99.3 | 3.3 |
Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%CV) ≤ 15% (≤ 20% for LLOQ).
Recovery and Matrix Effect
Recovery of Sitagliptin and the IS was determined by comparing the analyte response in extracted plasma samples to that in post-extraction spiked samples. The matrix effect was assessed to ensure that plasma components did not interfere with ionization.
Table 4: Recovery and Matrix Effect Summary
| Laboratory | QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Lab A | LQC | 88.2 | 90.5 | 97.8 |
| HQC | 91.5 | 91.1 | 101.3 | |
| Lab B | LQC | 90.1 | 89.4 | 102.5 |
| HQC | 92.3 | 90.8 | 99.1 | |
| Lab C | LQC | 86.9 | 88.7 | 96.5 |
| HQC | 89.8 | 89.2 | 103.0 |
A matrix effect value between 85% and 115% is generally considered acceptable.
Conclusion
The simulated inter-laboratory comparison demonstrates that the provided standardized LC-MS/MS method for the quantification of Sitagliptin in human plasma is robust, reproducible, and transferable across different laboratories. All three participating labs achieved comparable results for linearity, accuracy, precision, and recovery, with all metrics falling within generally accepted bioanalytical method validation limits. This guide, with its detailed protocol and comparative data, serves as a valuable resource for laboratories seeking to establish and validate a reliable method for Sitagliptin bioanalysis.
References
- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Justification for the selection of Sitagliptin-d6 as an internal standard in regulatory submissions
A Comparative Guide for Bioanalytical Method Development
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development, particularly for regulatory submissions. This guide provides a comprehensive justification for the selection of Sitagliptin-d6 as an internal standard for the quantification of sitagliptin (B1680988) in biological matrices. The comparison of its performance with alternative standards is supported by experimental data from highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), widely recognize stable isotope-labeled (SIL) internal standards as the "gold standard" for quantitative bioanalysis.[1] this compound, a deuterated form of the analyte, falls into this category. The fundamental principle behind the superiority of a SIL-IS is its near-identical physicochemical properties to the analyte of interest.[2][3] This ensures that it behaves similarly throughout the analytical workflow, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[4] By mimicking the analyte so closely, a SIL-IS can effectively compensate for variability in sample extraction, injection volume, and matrix effects, leading to enhanced accuracy and precision of the analytical data.[2][4]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard significantly impacts the quality of bioanalytical data. While various compounds can be used as an IS, their ability to compensate for analytical variability differs. Here, we compare the expected performance of this compound (using data from the well-documented Sitagliptin-d4 as a surrogate) with a non-deuterated structural analog, Retagliptin.
Table 1: Comparison of Bioanalytical Method Performance using Different Internal Standards for Sitagliptin
| Performance Parameter | Sitagliptin-d4 (Deuterated IS) | Retagliptin (Structural Analog IS) | Justification for Superiority of this compound |
| Linearity Range | 5 - 1000 ng/mL[1] | 10 - 2000 ng/mL | Both provide a wide linear range, but the key advantage of a SIL-IS lies in its ability to maintain accuracy across this range by effectively tracking the analyte. |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.99 | A high correlation coefficient is achievable with both, but the consistency and reliability are higher with a SIL-IS due to better compensation for variability. |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | 10 ng/mL | The use of a SIL-IS can contribute to achieving a lower LLOQ due to reduced baseline noise and better signal-to-noise ratio. |
| Intra-day Precision (%CV) | 1.52 - 3.72%[1] | < 15% | The lower %CV with Sitagliptin-d4 demonstrates superior precision, as it more accurately reflects the analyte's behavior. |
| Inter-day Precision (%CV) | 1.81 - 9.87%[1] | < 15% | Similar to intra-day precision, the lower inter-day %CV highlights the robustness and reproducibility of the method using a SIL-IS. |
| Intra-day Accuracy (%) | 95.70 - 105.94%[1] | 85 - 115% | The accuracy is tighter with Sitagliptin-d4, indicating a better correction for systematic errors. |
| Inter-day Accuracy (%) | 97.20 - 100.23%[1] | 85 - 115% | The high inter-day accuracy further supports the reliability of using a SIL-IS for long-term studies. |
| Recovery (%) | 79.51 - 83.42%[1] | Variable | The consistent and high recovery of the analyte and IS with Sitagliptin-d4 indicates that the extraction process is efficient and reproducible for both. |
| Matrix Effect (%) | ~100% (minimal)[1] | Can be significant | A matrix effect close to 100% with low variability signifies that the SIL-IS effectively compensates for ion suppression or enhancement, a critical factor in complex biological matrices.[1] |
Note: Data for Sitagliptin-d4 is extracted from a highly sensitive LC-MS/MS method. Data for Retagliptin is based on general performance expectations for structural analog internal standards.
Experimental Protocols
A detailed experimental protocol for a validated LC-MS/MS method for the quantification of sitagliptin in human plasma using a deuterated internal standard is provided below.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add methyl tert-butyl ether (MTBE) as the extraction solvent.[1]
-
Vortex mix and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
-
LC Column: Kinetex® C18[1]
-
Mobile Phase: A 1:1 mixture of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.[1]
-
Flow Rate: 0.2 mL/min[1]
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI)[1]
-
MRM Transitions:
Mandatory Visualizations
The following diagrams illustrate the logical justification for selecting this compound and the experimental workflow.
Caption: Logical flow for the justification of selecting this compound.
References
Performance Showdown: UPLC-MS/MS with Sitagliptin-d6 Sets the Gold Standard for Clinical Trial Bioanalysis
A comprehensive evaluation of the UPLC-MS/MS method for the quantification of sitagliptin (B1680988) in human plasma, utilizing sitagliptin-d6 as an internal standard, demonstrates superior performance in sensitivity, specificity, and throughput essential for the rigorous demands of clinical trials. This guide provides a detailed comparison with alternative analytical techniques, supported by experimental data, to inform researchers and drug development professionals in their selection of the most robust bioanalytical method.
In the landscape of clinical pharmacokinetics, the precise and reliable quantification of drug candidates is paramount. For sitagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, the bioanalytical method of choice must meet stringent regulatory standards. This comparative guide evaluates the performance of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method employing a deuterated internal standard, this compound, against other analytical approaches.
The UPLC-MS/MS methodology consistently exhibits exceptional linearity across a broad range of concentrations, typically from 1 to 1000 ng/mL, with correlation coefficients (r²) exceeding 0.999.[1][2] This level of precision is critical for accurately characterizing the pharmacokinetic profile of sitagliptin. The method's high sensitivity, with a lower limit of quantification (LLOQ) often reaching as low as 1 ng/mL, ensures reliable measurement of the drug even at trough concentrations in patient samples.[3]
Comparative Performance of Analytical Methods
The superiority of the UPLC-MS/MS method is evident when compared to other analytical techniques such as conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) and spectrophotometric methods. While these alternatives may be suitable for quality control of pharmaceutical formulations, they often lack the sensitivity and selectivity required for complex biological matrices encountered in clinical trials.[4][5][6]
| Parameter | UPLC-MS/MS with this compound | HPLC-UV | UV Spectrophotometry |
| Linearity Range | 1 - 1000 ng/mL[1][2] | 5 - 30 µg/mL[7] | 2 - 10 µg/mL[7][8] |
| Correlation Coefficient (r²) | > 0.999[1][2] | ~ 0.999[7] | ~ 0.9995[8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] | 10 ng/mL[8] | 6.03 µg/mL (LOD)[7] |
| Precision (%RSD) | < 15%[1][9] | < 2%[8] | < 2%[8] |
| Accuracy (%) | 87.09 - 105.05%[10] | 99.89% (Assay)[7] | 99.53 - 100.41% (Recovery)[8] |
| Selectivity | High (Mass-based) | Moderate | Low |
| Sample Throughput | High (< 3 minutes per sample) | Low | Low |
In-Depth Look at UPLC-MS/MS Performance
The validation of the UPLC-MS/MS method for sitagliptin consistently meets the rigorous criteria set by regulatory bodies such as the US Food and Drug Administration (FDA).[9][11]
| Validation Parameter | Performance Data |
| Linearity | 2.002 - 797.437 ng/mL[12] |
| Intra-day Precision (%CV) | 1.52 - 3.72%[13] |
| Inter-day Precision (%CV) | 1.81 - 9.87%[13] |
| Intra-day Accuracy | 95.70 - 105.94%[13] |
| Inter-day Accuracy | 97.20 - 100.23%[13] |
| Recovery | 79.51 - 83.20%[13][14] |
| Matrix Effect | 104.64 - 107.30%[13] |
Experimental Protocols
A representative experimental workflow for the UPLC-MS/MS analysis of sitagliptin in human plasma is detailed below.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[11][14]
-
Vortex for 10 minutes, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Kinetex® C18 or equivalent[11]
-
Mobile Phase: A 1:1 mixture of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.[11]
-
Flow Rate: 0.2 mL/min[11]
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)[15]
-
MRM Transitions:
Visualizing the Workflow
The following diagram illustrates the key steps in the UPLC-MS/MS bioanalytical workflow for sitagliptin.
UPLC-MS/MS workflow for sitagliptin bioanalysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Various Analytical Methods for Analysis of Sitagliptin – A Review [zenodo.org]
- 7. ijcsrr.org [ijcsrr.org]
- 8. researchgate.net [researchgate.net]
- 9. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. mdpi.com [mdpi.com]
- 14. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsr.com [ijpsr.com]
Safety Operating Guide
Navigating the Disposal of Sitagliptin-d6: A Procedural Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of deuterated compounds like Sitagliptin-d6 is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, safeguarding both personnel and the environment.
The proper handling and disposal of pharmaceutical compounds are governed by stringent regulations to prevent environmental contamination and ensure public health. While specific protocols for the deuterated form of Sitagliptin are not explicitly detailed in publicly available safety data sheets, the disposal procedures for Sitagliptin, in conjunction with general principles for pharmaceutical and chemical waste management, provide a clear path forward.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with care, adhering to the safety protocols outlined in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Wear protective gloves, eye protection, and face protection.[1][2]
-
Use a respirator if dust or aerosols are generated.[3]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]
Handling:
-
Handle in a well-ventilated place.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when using this product.[4]
**Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with other pharmaceutical waste, must be conducted in accordance with federal, state, and local regulations. The primary method for the disposal of pharmaceutical waste is through a licensed and approved waste disposal facility, often involving incineration.[5][6]
-
Waste Identification and Classification:
-
Characterize this compound waste. While not specifically listed as a hazardous waste in the provided search results, it should be treated as a chemical waste. Pharmaceutical waste is often categorized as hazardous or non-hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity).[6]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.
-
-
Segregation and Storage:
-
Segregate this compound waste from other laboratory waste streams.
-
Store the waste in a tightly closed, properly labeled container. The label should clearly identify the contents as "this compound waste."
-
Store the container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][4]
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with the Safety Data Sheet for Sitagliptin to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and disposed of.
-
Keep copies of all waste manifests and certificates of disposal provided by the waste disposal contractor.
-
Important Considerations:
-
Regulatory Compliance: Pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) and may be subject to state-specific regulations that are more stringent than federal laws.[5][7]
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound in the regular trash or pour it down the drain.[8] Improper disposal can lead to environmental contamination of soil and water.[7][8] The EPA's Subpart P rule specifically prohibits the flushing of hazardous waste pharmaceuticals.[5]
Summary of Key Safety and Disposal Information
The following table summarizes critical information derived from Safety Data Sheets for Sitagliptin, which should be applied to this compound in the absence of specific data for the deuterated compound.
| Parameter | Information | Source |
| Personal Protective Equipment | Protective gloves, eye protection, face protection | [1][2] |
| Handling Precautions | Avoid breathing dust; wash skin thoroughly after handling. | [1][2] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [4] |
| Incompatible Materials | Oxidizing agents | [1][2] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the logical steps to be taken when preparing for the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. echemi.com [echemi.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Sitagliptin-d6
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Sitagliptin-d6, a deuterated analog of the potent pharmaceutical compound Sitagliptin. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification and Risk Assessment
Sitagliptin is classified as a potent pharmaceutical compound. While specific data for this compound is limited, the safety precautions should be based on the known hazards of Sitagliptin. Key hazards include:
-
Serious Eye Irritation: Contact with eyes can cause significant irritation[1][2][3].
-
Allergic Skin Reaction: May cause an allergic skin reaction upon contact[1].
-
Combustible Dust: Fine dust dispersed in the air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard[1][2][4].
A thorough risk assessment should be conducted before handling this compound to identify specific hazards associated with the planned experimental procedures and to implement appropriate control measures.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of risk associated with the handling operation.
| PPE Category | Low-Risk Activities (e.g., handling small quantities in a contained environment) | High-Risk Activities (e.g., weighing, preparing solutions, potential for aerosol generation) |
| Respiratory Protection | Disposable Respirator (e.g., N95, FFP2) | Powered Air-Purifying Respirator (PAPR) with appropriate particulate filters (P100/FFP3)[5][6] |
| Hand Protection | Single pair of nitrile gloves | Double gloving with nitrile gloves[5] |
| Body Protection | Dedicated lab coat | Disposable coveralls (e.g., Tyvek®)[5][7] |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles and a face shield[5][8] |
| Foot Protection | Standard closed-toe laboratory shoes | Disposable shoe covers[5][8] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound.
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance and other necessary equipment are placed within a chemical fume hood or a containment glove box.
-
Prepare all necessary materials, including solvents, weighing paper, and waste containers, before starting the work.
-
Verify that an appropriate spill kit is readily available.
-
-
Donning PPE:
-
Put on PPE in the correct order, typically starting with shoe covers, then coveralls, inner gloves, respirator, goggles/face shield, and finally outer gloves.
-
-
Handling the Compound:
-
Perform all manipulations that may generate dust, such as weighing and transferring solids, within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with this compound tightly closed when not in use.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a validated cleaning agent.
-
Wipe down the exterior of all containers before removing them from the designated handling area.
-
-
Doffing PPE:
-
Remove PPE in a designated area, taking care to avoid self-contamination. The general sequence is to remove outer gloves first, followed by the face shield/goggles, coverall, shoe covers, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, coveralls, weighing paper, and pipette tips, must be considered hazardous waste.
-
Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Method: Dispose of all this compound waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations[1][9]. Do not dispose of this material down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling workflow for a potent pharmaceutical compound like this compound.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
References
- 1. merck.com [merck.com]
- 2. msd.com [msd.com]
- 3. msd.com [msd.com]
- 4. chemos.de [chemos.de]
- 5. benchchem.com [benchchem.com]
- 6. aiha.org [aiha.org]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. esschemco.com [esschemco.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
